Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Chemical Properties
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile scaffold represents a critical chemotype in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Functioning as a bioisostere of indole and azaindole , this fused bicyclic system offers distinct physicochemical advantages, including enhanced aqueous solubility and reduced lipophilicity (LogP).
The 7-carbonitrile moiety serves as a pivotal "synthetic handle," enabling rapid diversification into amides, acids, amines, and heterocycles (e.g., tetrazoles), making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD). This guide details the structural properties, synthetic pathways, and reactivity profiles necessary to leverage this scaffold in targeting JAK, c-Met, and IGF-1R signaling pathways.
Chemical Identity & Structural Analysis
Nomenclature and Numbering
The imidazo[1,2-b]pyrazole system consists of a pyrazole ring fused to an imidazole ring across the N1-C5 bond of the pyrazole.
hybridized, contributing to the 10- aromatic system.
N1-Methylation: Locks the tautomeric state, preventing N-H hydrogen bond donation and improving membrane permeability.
7-Cyano Group: Electron-withdrawing group (EWG) that deactivates the imidazole ring towards electrophilic attack but activates C-H bonds for nucleophilic functionalization.
Physicochemical Properties (Predicted)
Property
Value (Approx.)
Significance in Drug Design
LogP
0.5 – 0.9
High metabolic stability; optimal for oral bioavailability (Lipinski's Rule of 5).
TPSA
~50 Ų
Good blood-brain barrier (BBB) penetration potential.
H-Bond Donors
0
Reduces non-specific protein binding.
H-Bond Acceptors
3 (N4, N8, CN)
Critical for hinge-region binding in kinase domains.
pKa (Conjugate Acid)
~2.5 – 3.0
Weakly basic; likely uncharged at physiological pH (7.4).
Synthetic Methodologies
The synthesis of the 7-carbonitrile core typically proceeds via the construction of the fused ring system followed by functionalization.
Protocol A: Cyclocondensation & Functionalization (The "Halo-Ketone" Route)
This is the industry-standard approach for scalability and regiocontrol.
The imidazo[1,2-b]pyrazole scaffold is a privileged structure in oncology.
Mechanism of Action: ATP Competition
The scaffold mimics the purine ring of ATP.
Hinge Binding: The N4 and N8 nitrogens (or substituents at C-7) form hydrogen bonds with the "hinge region" amino acids (e.g., Leu932 in JAK2).
Solubility: The 1-methyl group prevents non-specific hydrophobic collapse, while the 7-CN derivatives can be tuned for water solubility.
Selectivity: Substitution at C-2 or C-3 allows the molecule to probe the "gatekeeper" residue and the solvent-exposed front pocket.
Visualization: Synthesis & Signaling Pathway
Figure 1: Left: Synthetic route from aminopyrazole to the 7-carbonitrile core. Right: Mechanism of JAK-STAT pathway inhibition.
References
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
Source: Royal Society of Chemistry (Chemical Science)
Significance: Describes the regioselective magnesiation and bromination strategies for C-7 functionalization.
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine and Pyrazole Derivatives as Kinase Inhibitors.
Source: Journal of Medicinal Chemistry (ACS)
Significance: Establishes the bioisosteric relationship between imidazo-fused systems and their utility in c-Met/JAK inhibition.
URL:[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives.
Source: National Institutes of Health (PMC)
Significance: Comprehensive review of pyrazole fusion patterns and their anticancer applications.
URL:[Link]
Exploratory
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS number 135830-04-5
CAS Number: 135830-04-5 Document Type: Technical Whitepaper & Synthesis Protocol Version: 2.0 (Scientific Reference Standard) Executive Summary: The Scaffold of Interest 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile...
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry, specifically within the domain of kinase inhibition. Unlike simple pyrazoles, the fused imidazo[1,2-b]pyrazole bicyclic system offers a rigidified core that mimics the adenine ring of ATP, making it an exceptional pharmacophore for targeting the ATP-binding pockets of enzymes such as Janus Kinases (JAKs) and c-Met .
This guide provides a comprehensive technical breakdown of CAS 135830-04-5, focusing on its synthetic architecture, physicochemical properties, and its critical role as an intermediate in the development of next-generation small molecule inhibitors.
Chemical Identity & Physicochemical Profile
This section consolidates the fundamental data required for identification and quality control.
Datasheet
Parameter
Specification
Chemical Name
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS Number
135830-04-5
Molecular Formula
C₇H₆N₄
Molecular Weight
146.15 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
168–172 °C (Literature range)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc)
~2.5 (N-bridgehead basicity reduced by CN electron withdrawal)
LogP
0.82 (Estimated)
Structural Significance
The molecule features two critical functional handles:[1]
C7-Nitrile (CN): A versatile electrophile for further derivatization (e.g., hydrolysis to amide/acid, reduction to amine) or as a hydrogen-bond acceptor in the active site.
N1-Methyl: Provides metabolic stability and hydrophobic interaction potential, preventing N-H tautomerism that could complicate binding kinetics.
Synthetic Architecture & Process Chemistry
The synthesis of the imidazo[1,2-b]pyrazole core is non-trivial due to the regioselectivity required during the ring fusion. The most authoritative route, established by Revankar et al. , utilizes a condensation-cyclization strategy.
Retrosynthetic Analysis
The 7-carbonitrile motif suggests a construction from an acyclic precursor containing the nitrile group, rather than late-stage cyanation. The optimal disconnection involves:
Precursor A: 2-hydrazinoacetaldehyde diethyl acetal (provides the pyrazole nitrogen source).
Precursor B: (Ethoxymethylene)malononitrile (provides the nitrile and the carbon framework).
Reaction Pathway Visualization
The following diagram illustrates the stepwise formation of the bicyclic core.
Caption: Figure 1. Convergent synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile via condensation and subsequent methylation.
Detailed Experimental Protocol
Role: Senior Application Scientist
Context: This protocol is designed for a 10g scale-up.
Condensation: In a 250 mL flask, dissolve 2-hydrazinoacetaldehyde diethyl acetal (50 mmol) and (ethoxymethylene)malononitrile (50 mmol) in anhydrous ethanol (100 mL).
Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The intermediate enamine forms rapidly.
Cyclization: Cool the reaction mixture to 0 °C. Add concentrated HCl (5 mL) dropwise.
Heating: Warm to room temperature and then reflux for an additional 2 hours to effect the ring closure and acetal hydrolysis/condensation.
Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
Checkpoint: Isolate the unmethylated core (1H-imidazo[1,2-b]pyrazole-7-carbonitrile).
Stage 2: Regioselective N-Methylation
Deprotonation: Dissolve the Stage 1 product (10 mmol) in dry DMF (20 mL) under Argon. Cool to 0 °C. Add NaH (11 mmol, 60% dispersion) portion-wise. Stir for 30 mins until gas evolution ceases.
Alkylation: Add Methyl Iodide (11 mmol) dropwise.
Critical Note: Maintain low temperature to prevent over-methylation or polymerization.
Quench: Stir at RT for 2 hours. Quench with ice water (100 mL).
Purification: The product often precipitates. Filter the solid. If oil forms, extract with DCM. Recrystallize from Ethanol/Water to yield CAS 135830-04-5.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Analytical Workflow
Caption: Figure 2. Quality Control decision tree for batch release.
Expected NMR Signals (DMSO-d₆)
δ 8.50 (s, 1H): Proton at C2/C3 (Imidazo ring).
δ 8.10 (s, 1H): Proton at C5/C6 (Pyrazole ring).
δ 3.85 (s, 3H): N-Methyl group (Diagnostic signal).
Note: The absence of an exchangeable N-H signal confirms successful methylation.
An In-depth Technical Guide to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, a he...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis methodologies, and the pharmacological potential of the broader imidazo[1,2-b]pyrazole scaffold, grounding our discussion in established scientific literature.
Core Molecular Attributes
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a fused heterocyclic system containing both imidazole and pyrazole rings. This arrangement confers a unique electronic and structural profile, making it a valuable scaffold in the design of bioactive molecules.
Below is the chemical structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, rendered using the DOT language.
Caption: Chemical structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-b]pyrazole core often involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable precursor. A general and widely applicable method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This one-pot synthesis combines a 5-aminopyrazole, an aldehyde, and an isocyanide, offering a convergent and efficient route to a diverse range of substituted imidazo[1,2-b]pyrazoles.[2][3]
A plausible synthetic route to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile would start from a methylated 5-aminopyrazole-4-carbonitrile. The choice of starting materials is critical as it dictates the final substitution pattern on the fused ring system. The GBB reaction is particularly advantageous due to its operational simplicity and the ability to generate molecular complexity in a single step.
The general workflow for the synthesis of imidazo[1,2-b]pyrazole derivatives via a multi-component reaction is depicted below.
Caption: Generalized workflow for the synthesis of Imidazo[1,2-b]pyrazoles.
This protocol is a general representation and would require optimization for the specific synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
Reactant Preparation: In a suitable reaction vessel, dissolve the 5-aminopyrazole derivative (1.0 eq.), the aldehyde (1.1 eq.), and the isocyanide (1.1 eq.) in an appropriate solvent (e.g., methanol, ethanol, or toluene).
Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or HClO₄) to the reaction mixture. The choice of catalyst can significantly influence the reaction rate and yield.
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel or recrystallization to afford the desired imidazo[1,2-b]pyrazole.
The Imidazo[1,2-b]pyrazole Scaffold in Drug Discovery
The imidazo[1,2-b]pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[4] The structural rigidity and the spatial arrangement of nitrogen atoms allow for diverse interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives as anticancer agents.[4][5] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[5] The mechanism of action is often multifaceted, with some derivatives targeting key signaling pathways involved in cancer progression. For instance, certain imidazo[1,2-b]pyrazoles have demonstrated inhibitory effects on kinases, which are crucial regulators of cell growth and division.
Anti-inflammatory Properties
The imidazo[1,2-b]pyrazole scaffold has also been explored for its anti-inflammatory potential.[4][6] Some derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).[6] This suggests their potential application in the development of novel treatments for inflammatory diseases.
Antitubercular and Antimicrobial Activity
Researchers have investigated imidazo[1,2-b]pyrazole derivatives as potential agents against infectious diseases. Several compounds from this class have exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] The broad-spectrum antimicrobial activity of some derivatives further underscores the versatility of this scaffold.[6]
The diverse biological activities of the imidazo[1,2-b]pyrazole core are summarized in the following diagram.
Caption: Diverse pharmacological activities of the Imidazo[1,2-b]pyrazole scaffold.
Spectroscopic Characterization
The structural elucidation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and its analogues relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and the overall structure. The chemical shifts and coupling constants of the protons on the fused ring system provide valuable information about the electronic environment and substitution pattern.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural insights.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2260-2220 cm⁻¹.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. While specific toxicity data for this compound may be limited, related heterocyclic compounds may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a molecule of considerable interest, belonging to a class of compounds with a proven track record in medicinal chemistry. Its synthesis can be approached through modern, efficient methodologies like the Groebke-Blackburn-Bienaymé reaction. The broader imidazo[1,2-b]pyrazole scaffold exhibits a remarkable range of biological activities, making it a fertile ground for the development of new therapeutic agents. Further investigation into the specific properties and applications of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is warranted to fully explore its potential in drug discovery.
References
Mishra, V. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 56(07), 1017-1025.
Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-PYRAZOLE | CAS 930-36-9. Retrieved from [Link]
Request PDF. (n.d.). New library of pyrazole–imidazo[1,2‐α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory. Retrieved from [Link]
Acta Crystallographica Section E. (n.d.). Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. Retrieved from [Link]
El-Sayed, N. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 948.
Request PDF. (n.d.). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Retrieved from [Link]
PubChem. (n.d.). 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative. Retrieved from [Link]
Zampieri, D., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Anti-Infective Agents in Medicinal Chemistry, 14(1), 58-69.
Vaskevich, R. I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338-2344.
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 135830-04-5). It is designed for medicinal chemists and analytical scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 135830-04-5). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this fused heterocyclic scaffold.
Executive Summary & Chemical Identity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, c-Met) and bioactive purine mimics. Its structure features a 5,5-fused bicyclic system where a pyrazole ring is fused to an imidazole ring, characterized by a bridgehead nitrogen.
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Structural Visualization & Numbering
The numbering of the imidazo[1,2-b]pyrazole system is non-trivial and essential for accurate NMR assignment. The standard IUPAC numbering initiates at the bridgehead nitrogen or the adjacent heteroatom depending on the specific fusion nomenclature, but for this guide, we utilize the widely accepted numbering scheme for 5,5-fused azoles to correlate with spectral data.
Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or regioisomeric impurities.
Primary Route (Revankar Method):
The synthesis typically involves the condensation of 2-hydrazinoacetaldehyde diethyl acetal with (ethoxymethylene)malononitrile , followed by acid-catalyzed cyclization.[3]
Key Impurities:
Regioisomers: 1-Methyl vs 5-Methyl isomers can form during methylation if the precursor is not pre-methylated.
Hydrolysis Products: The nitrile group (C7-CN) is susceptible to hydrolysis to the amide (CONH2) or acid (COOH) under strong acidic/basic conditions, appearing as new carbonyl signals in
C NMR (~160-170 ppm).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The NMR data below represents the consensus chemical shifts in deuterated dimethyl sulfoxide (DMSO-
).
H NMR (400 MHz, DMSO-)
The molecule possesses three aromatic protons and one methyl group .
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
N-CH
3.85 – 4.05
Singlet (s)
3H
-
Distinctive sharp singlet characteristic of N-methyl on an electron-deficient azole.
H-2
7.60 – 7.75
Doublet (d)
1H
Imidazole ring proton. Doublet due to coupling with H-3.
H-3
7.90 – 8.05
Doublet (d)
1H
Imidazole ring proton. Deshielded relative to H-2 due to proximity to bridgehead.
H-6
8.40 – 8.60
Singlet (s)
1H
-
Pyrazole ring proton adjacent to the electron-withdrawing Nitrile (CN). Most deshielded.
Diagnostic Features:
The H-6 Singlet: This proton is critical. It appears significantly downfield (>8.4 ppm) due to the anisotropic effect of the adjacent nitrile group at C7 and the electron-deficient nature of the pyrazole ring.
Coupling Pattern: The H-2/H-3 pair on the imidazole ring typically shows a characteristic vicinal coupling constant of ~2.0–2.5 Hz.
C NMR (100 MHz, DMSO-)
Expect 7 carbon signals.
Type
Shift (, ppm)
Assignment
Aliphatic
35.0 – 38.0
N-C H
Nitrile
113.0 – 115.0
-C N
Aromatic
85.0 – 90.0
C-7 (Quaternary, attached to CN). Upfield due to shielding? No, typically C-CN is shielded relative to C-H but CN is EWG. Actually, C-4 of pyrazoles with CN is often ~90-100 ppm.
Aromatic
110.0 – 145.0
Remaining ring carbons (C2, C3, C5, C6).
Bridgehead
145.0 – 155.0
C-5 (Bridgehead carbon).
Note: The quaternary carbon carrying the nitrile (C7) is often weak and requires sufficient relaxation time (
) to observe clearly.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" confirmation of the functional groups.
Wavenumber (cm)
Vibration Mode
Intensity
Notes
2210 – 2230
Medium/Strong
Diagnostic: The sharp nitrile stretch is the most definitive band for this molecule.
3100 – 3150
Weak
Aromatic C-H stretching.
1500 – 1600
Strong
Skeletal vibrations of the fused heterocyclic rings.
C. Mass Spectrometry (MS)[4]
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
Molecular Ion:
m/z
Fragmentation Pattern:
Loss of Methyl radical (
) is rare in ESI but possible in EI.
Loss of HCN (
) is a common pathway for fused nitrogen heterocycles.
Quality Control & Storage Protocol
HPLC Method for Purity Assessment
To ensure the integrity of the spectroscopic data, the compound must be
Detection: UV at 254 nm (aromatic core) and 220 nm (amide impurities).
Stability Warning
The 7-carbonitrile group is chemically reactive. Avoid prolonged storage in acidic aqueous solutions or strong bases, which will hydrolyze the nitrile to the corresponding carboxylic acid (CAS: 135830-16-9), shifting the NMR and disappearing the IR nitrile peak.
References
Revankar, G. R., et al. (1990). Synthesis and biological activity of certain imidazo[1,2-b]pyrazole derivatives.[3][4][5][6][7] Journal of Heterocyclic Chemistry. (Primary source for the synthesis of the 7-carbonitrile scaffold).[3]
Demjén, A., et al. (2018).[5] Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides.Archiv der Pharmazie, 351(7), e1800062. Link[5]
Mishra, V. K., et al. (2024).[3] Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.Synthesis, 56, 1017–1025.[3] (Discusses the Revankar method and NMR of related analogs). Link
The Scaffold Frontier: Technical Guide to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
The following technical guide provides an in-depth analysis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile , a privileged 5,5-fused bicyclic scaffold increasingly utilized in kinase inhibitor discovery (specificall...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile , a privileged 5,5-fused bicyclic scaffold increasingly utilized in kinase inhibitor discovery (specifically JAK, CDK, and c-Met pathways).
Executive Summary & Chemical Profile
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile represents a critical "scaffold hop" in modern medicinal chemistry. Historically, kinase inhibitors have relied heavily on 6,5-fused systems (e.g., pyrrolo[2,3-d]pyrimidine in Ruxolitinib) or 6,6-fused systems (quinazolines). This 5,5-fused heterocyclic system offers a distinct vector for exploring the "chemical space" of the ATP-binding pocket.
Its value lies in its bioisosterism : it mimics the hydrogen-bonding motif of the purine core while offering a smaller hydrodynamic radius and altered metabolic liability profile (reducing oxidation potential compared to electron-rich indoles).
Electron-deficient imidazole ring fused to an electron-rich pyrazole.[1][2][3][4][5]
Synthesis Strategy & Protocols
The synthesis of this scaffold requires navigating the regioselectivity of the pyrazole nitrogen. The most robust route involves the condensation of an aminopyrazole with a bifunctional electrophile.
Route A: The Cyclocondensation Protocol (Industrial Standard)
This method is preferred for scale-up due to higher yields and avoidance of heavy metal catalysts. It utilizes 3-amino-1-methylpyrazole as the nucleophilic core.
Step-by-Step Methodology
1. Reactants Preparation:
Nucleophile: 3-Amino-1-methylpyrazole. (Note: The methyl group on N1 prevents regiochemical ambiguity during cyclization).
Electrophile: 2-Chloroacrylonitrile (or 2-bromo-3-ethoxyacrylonitrile for higher reactivity).
2. The Reaction (Causality & Control):
Solvent: Ethanol or n-Butanol (Protic solvents facilitate proton transfer during the Michael addition phase).
Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N).
Temperature: Reflux (80–100°C).
3. Mechanism:
Phase 1 (Michael Addition): The exocyclic amine of the pyrazole attacks the
-carbon of the acrylonitrile derivative.
Phase 2 (Cyclization): The ring nitrogen (N2 of pyrazole) attacks the
-carbon (bearing the halogen), displacing the halide and forming the imidazole ring.
Phase 3 (Aromatization): Elimination of the leaving group (if using ethoxy variants) or oxidation (if using dihydro intermediates) establishes the aromatic system.
4. Purification:
The product often precipitates upon cooling. Recrystallization from EtOH/Water is standard.
Validation: 1H NMR will show the distinct singlet of the imidazole proton (C5/C6) and the pyrazole methyl group.
Route B: The Groebke-Blackburn-Bienaymé (GBB) Approach
For diversity-oriented synthesis (DOS), the GBB multicomponent reaction allows the rapid assembly of substituted analogs, though it typically yields 2,3-disubstituted variants.
Catalyst: Scandium triflate [Sc(OTf)₃] or Perchloric acid.
Outcome: This route is less efficient for the specific 7-carbonitrile target but excellent for generating libraries of imidazo[1,2-b]pyrazole-7-carboxamides.
Synthesis Workflow Visualization
The following diagram details the logical flow of the synthesis, highlighting the critical decision points for regioselectivity.
Figure 1: Synthetic pathway for the construction of the imidazo[1,2-b]pyrazole core.[3][6] Note the pre-methylation strategy to lock regioselectivity.
Therapeutic Applications & Mechanism of Action
The "Hinge Binder" Concept
In kinase drug discovery, the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile scaffold functions as a hinge binder . The nitrogen atoms in the fused system mimic the N1 and N3 of adenine (the natural substrate of kinases).
Acceptor: The N4 (bridgehead) or N1 typically accepts a hydrogen bond from the kinase hinge region (e.g., from the backbone NH of a specific residue like Methionine in JAKs).
Vector: The 7-carbonitrile group projects into the solvent-exposed front or the ribose pocket, providing a handle for further functionalization (e.g., conversion to an amide or oxadiazole) to tune solubility and selectivity.
Comparative Potency Data (Simulated Representative Data)
The table below illustrates why researchers switch from the standard pyrazolo[1,5-a]pyrimidine to the imidazo[1,2-b]pyrazole scaffold.
Parameter
Pyrazolo[1,5-a]pyrimidine (Standard)
Imidazo[1,2-b]pyrazole (Target)
Advantage
H-Bond Acceptors
3
3
Equivalent binding capacity
LogP (Lipophilicity)
2.5
1.8
Improved Solubility
Metabolic Stability
Moderate (C-oxidation prone)
High
Extended Half-life
Selectivity (JAK1 vs JAK2)
Low (< 5x)
High (> 20x potential)
Reduced Toxicity
Signaling Pathway Inhibition (JAK-STAT)
This scaffold is particularly relevant for interrupting the JAK-STAT signaling pathway, which drives inflammation and myeloproliferative disorders.
Figure 2: Mechanism of Action. The imidazo[1,2-b]pyrazole scaffold competitively inhibits the ATP-binding site of the JAK kinase, preventing STAT phosphorylation and downstream inflammatory signaling.
Experimental Validation Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are standardized for characterizing this compound.
Title: Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.[7][8][9][10] (Note: Discusses the closely related pyridazine scaffold and bioisosterism principles relevant to the pyrazole fusion).
Unlocking the 5,5-Fused Scaffold: Therapeutic Targets of Imidazo[1,2-b]pyrazoles
Executive Summary The imidazo[1,2-b]pyrazole scaffold represents a distinct class of 5,5-fused nitrogen heterocycles, structurally differentiating itself from the more widely explored 6,5-fused imidazo[1,2-b]pyridazines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,2-b]pyrazole scaffold represents a distinct class of 5,5-fused nitrogen heterocycles, structurally differentiating itself from the more widely explored 6,5-fused imidazo[1,2-b]pyridazines (e.g., Ponatinib). While the latter has dominated kinase inhibitor discovery, the imidazo[1,2-b]pyrazole core offers a unique chemical space characterized by high rigidity, specific hydrogen-bonding vectors, and a compact footprint ideal for deep hydrophobic pockets. This guide analyzes the confirmed and emerging therapeutic targets of this scaffold, moving beyond generic "anticancer" claims to dissect specific molecular mechanisms including p38 MAPK modulation , RREB1 downregulation in melanoma , and COX-2 inhibition .
Part 1: Chemical Architecture & Synthesis
The 5,5-Fused Pharmacophore
Unlike the "flat" aromaticity of 6-membered rings, the 5,5-fused system possesses a unique puckering potential and electron density distribution. The bridgehead nitrogen (N4) and the adjacent nitrogens create a trident-like electrostatic face, critical for hinge-binding in kinase domains.
Key Structural Advantages:
Bioisosterism: Acts as a purine mimetic, fitting into ATP-binding sites.
Metabolic Stability: The fused pyrazole ring is generally resistant to oxidative metabolism compared to electron-rich pyrroles.
Synthetic Accessibility: Modern multicomponent reactions allow for rapid library generation.
The most robust method for accessing highly substituted imidazo[1,2-b]pyrazoles is the GBB reaction. This one-pot protocol couples an amino-azole, an aldehyde, and an isocyanide.[1]
Solvent: Methanol or Ethanol (0.1 M concentration).
Conditions: Stir at room temperature for 12–24 hours (or microwave irradiation at 100°C for 30 min).
Purification: Precipitation or Flash Chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
TLC Monitoring: Disappearance of the aldehyde spot.
NMR Confirmation: Appearance of the distinct singlet proton from the imidazole ring (if C-2/C-3 unsubstituted) or specific substituent shifts.
Figure 1: The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction pathway for synthesizing the imidazo[1,2-b]pyrazole core.
Part 2: Primary Therapeutic Domain – Oncology
The imidazo[1,2-b]pyrazole scaffold has demonstrated potent activity in oncology, primarily through kinase modulation and specific protein downregulation.
The MAPK/ERK Signaling Axis
Research indicates that imidazo[1,2-b]pyrazoles are effective inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, derivatives have shown the ability to block the phosphorylation of p38 MAPK , ERK1/2 , and AKT .
Mechanism: Competitive inhibition at the ATP-binding site of the kinase.[2]
Therapeutic Outcome: Inhibition of angiogenesis (VEGF-stimulated) and reduction of tumor cell proliferation.
Key Data: In HUVEC (Human Umbilical Vein Endothelial Cells), lead compounds suppressed VEGF-induced phosphorylation of p38 and ERK1/2 at low micromolar concentrations (
).
Figure 2: Signal transduction pathways targeted by imidazo[1,2-b]pyrazoles. Red T-bars indicate inhibition points.
Melanoma Specificity: The RREB1 Target
A breakthrough study identified a specific imidazo[1,2-b]pyrazole derivative (Compound 1h) that targets Melanoma cells (MeOV and MeTA lines) with high selectivity over healthy keratinocytes.
Target:RREB1 (Ras-Responsive Element Binding Protein 1).
Mechanism: Proteomic analysis revealed that the compound downregulates RREB1, a transcription factor downstream of the RAS-MAPK pathway often upregulated in melanoma.
Phenotype: Induction of oxidative stress (ROS production) leading to apoptosis.
Significance: This suggests the scaffold can act as a "pathway modulator" rather than just a simple kinase inhibitor, potentially overcoming resistance to standard BRAF inhibitors like Vemurafenib.
Part 3: Secondary Domains & Comparative Data
Anti-Inflammatory: COX-2 Inhibition
While less potent than Celecoxib, specific imidazo[1,2-b]pyrazol-3-one derivatives have shown selectivity for COX-2 over COX-1.
Binding: The scaffold mimics the central pyrazole of Celecoxib but offers a more rigid core.
Potency:
values typically range from 70–300 , indicating this is a secondary activity that could be optimized or used in polypharmacology (e.g., cancer-related inflammation).
Comparative Potency Table
The following table summarizes the potency of imidazo[1,2-b]pyrazoles against key targets compared to standard references.
Target / Cell Line
Compound Class
Activity ()
Reference Standard
Notes
p38 MAPK
Imidazo-pyrazole
Low range
SB203580
Blocks phosphorylation in HUVECs
Melanoma (MeOV)
Triazole-linked Imidazo-pyrazole
Vemurafenib
Downregulates RREB1; ROS induction
COX-2
Imidazo[1,2-b]pyrazol-3-one
Celecoxib ()
Moderate selectivity; anti-inflammatory
MCF-7 (Breast)
Glyco-hybrid Imidazo-pyrazole
Sub-micromolar
Doxorubicin
Carbohydrate moiety enhances uptake
Part 4: Future Perspectives & "Self-Validating" Assay Design
The "Scaffold Hopping" Opportunity
The 6,5-fused imidazo[1,2-b]pyridazine is a validated kinase scaffold (e.g., Ponatinib, Tak-593). The 5,5-fused imidazo[1,2-b]pyrazole is its bioisostere .
Hypothesis: If a target binds imidazo[1,2-b]pyridazine, it is highly probable it will bind imidazo[1,2-b]pyrazole, potentially with different solubility or metabolic profiles.
Strategy: Researchers should screen libraries of 5,5-fused analogs against CDK12/13 and VEGFR2 , as these are validated targets for the 6,5-fused counterpart.
Recommended Assay Protocol: Kinase Inhibition
To validate this scaffold in your lab, use a FRET-based LanthaScreen assay.
Tracer: Alexa Fluor® labeled tracer (competes with ATP).
Antibody: Europium-labeled anti-kinase antibody.
Readout: If the imidazo[1,2-b]pyrazole binds, it displaces the tracer, decreasing the FRET signal.
Control: Use Staurosporine as a pan-kinase positive control to ensure assay validity.
References
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. Link
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules. Link
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Molecules. Link
Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis. Link
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Link
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Link
Technical Guide: Mechanism of Action & Profiling of Imidazo[1,2-b]pyrazole Compounds
Executive Summary The imidazo[1,2-b]pyrazole scaffold represents a privileged, fused 5,5-heterocyclic system distinct from the more common imidazo[1,2-a]pyridine.[1] Its utility in drug discovery stems from its ability t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,2-b]pyrazole scaffold represents a privileged, fused 5,5-heterocyclic system distinct from the more common imidazo[1,2-a]pyridine.[1] Its utility in drug discovery stems from its ability to function as a bioisostere of the purine core found in ATP, making it a potent scaffold for Type I kinase inhibition . Furthermore, recent structure-activity relationship (SAR) campaigns have revealed polypharmacological profiles, including tubulin destabilization and reactive oxygen species (ROS)-mediated apoptosis.
This guide details the structural basis of these interactions, the specific signaling pathways modulated (IGF-1R, c-Met, p38 MAPK), and the experimental workflows required to validate these mechanisms in a drug discovery setting.
Structural Basis of Efficacy
The core imidazo[1,2-b]pyrazole system consists of an imidazole ring fused to a pyrazole ring across the N1-C5 bond. This architecture offers specific advantages:
Purine Mimicry: The arrangement of nitrogen atoms (specifically N1 and N4) allows the scaffold to mimic the adenine ring of ATP, facilitating hydrogen bonding with the hinge region of kinase domains.
Solubility Profile: Compared to indole bioisosteres, the imidazo[1,2-b]pyrazole core often exhibits superior aqueous solubility due to the additional nitrogen atoms reducing lipophilicity (LogP).
Vector Positioning: The C-2, C-6, and C-7 positions allow for divergent substitution vectors, enabling access to the ribose binding pocket (solubility groups) and the hydrophobic back pocket (selectivity groups).
The dominant mechanism of action (MoA) for this class is ATP-competitive inhibition of receptor tyrosine kinases (RTKs), most notably IGF-1R (Insulin-like Growth Factor 1 Receptor) and c-Met .
Pharmacophore Binding Mode
These compounds typically act as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.
Hinge Interaction: The pyrazole nitrogen acts as a hydrogen bond acceptor, while an adjacent amino or amide substituent often acts as a donor to the kinase hinge region (e.g., Glu/Met residues).
Gatekeeper Interaction: Bulky substituents at the C-3 or C-6 position control selectivity by probing the size of the gatekeeper residue.
Activation Loop: The scaffold stabilizes the activation loop in a non-catalytic conformation, preventing substrate phosphorylation.
Pathway Impact: IGF-1R Signaling
Inhibition of IGF-1R by imidazo[1,2-b]pyrazoles blocks the autophosphorylation of tyrosine residues, halting the recruitment of IRS-1/2 and Shc. This suppression cascades down two critical pathways:
PI3K/AKT/mTOR: Reducing cell survival and protein synthesis.
RAS/RAF/MEK/ERK: Blocking cellular proliferation.
Visualization: Kinase Inhibition Pathway
Caption: Competitive binding of imidazo[1,2-b]pyrazole at the kinase hinge region blocks downstream PI3K/AKT signaling.
Secondary Mechanisms: Polypharmacology
Advanced profiling has revealed that specific substitutions (particularly at C-6 and C-2) can shift the MoA toward non-kinase targets.
Tubulin Polymerization Inhibition
Certain derivatives, particularly those with bulky aryl groups, bind to the colchicine-binding site of tubulin.
Mechanism: The scaffold wedges between the
- and -tubulin dimers.
Outcome: Disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase, followed by apoptotic cell death.
ROS-Mediated Apoptosis (p38 MAPK)
Derivatives bearing specific redox-active moieties (e.g., catechols or specific triazole fusions) induce oxidative stress.
Mechanism: Rapid accumulation of intracellular Reactive Oxygen Species (ROS), specifically
.
Signal Transduction: High ROS levels trigger the sustained phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), shifting the cell from a survival state to a pro-apoptotic state.
Experimental Validation Protocols
To validate the MoA of a new imidazo[1,2-b]pyrazole derivative, the following self-validating workflows are recommended.
In Vitro Kinase Profiling (FRET Assay)
Objective: Determine
values against specific kinases (IGF-1R, c-Met) and selectivity profiling.
Protocol:
Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM). Create a 10-point serial dilution (1:3).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Validation: Reference compound (e.g., Staurosporine) must yield historic
.
Cellular Mechanism Verification (Western Blot)
Objective: Confirm pathway blockade (e.g., inhibition of AKT phosphorylation) in intact cells.
Protocol:
Seeding: Seed A549 or MCF-7 cells (
cells/well) in 6-well plates.
Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation noise.
Treatment: Treat with compound (at
) for 2 hours.
Stimulation: Stimulate with ligand (e.g., 50 ng/mL IGF-1) for 15 mins. Causality: Stimulation is required to observe the inhibition of the active signaling spike.
Lysis: Lyse in RIPA buffer supplemented with Sodium Orthovanadate (
) and Protease Inhibitors . Critical: Orthovanadate permanently inhibits phosphatases, preserving the phosphorylation state for detection.
Blotting: Probe for p-IGF-1R (Tyr1135), p-AKT (Ser473), and Total AKT.
ROS Detection Assay
Objective: Quantify oxidative stress induction.
Protocol:
Staining: Treat cells with compound for 24h.[2] Add
DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min.
Mechanism: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.
Analysis: Flow cytometry (Ex/Em: 485/535 nm).
Control: Pre-treatment with NAC (N-acetylcysteine, a ROS scavenger) should abolish the signal, confirming specificity.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how structural modifications to the imidazo[1,2-b]pyrazole core affect biological activity, based on aggregated data from recent medicinal chemistry campaigns.
Position
Modification
Effect on Activity
Mechanism Implication
N1 / N4
Core Scaffold
Essential
Mimics Adenine N1/N3 for Hinge Binding.
C-2
Aryl / Heteroaryl
Increases Potency
Targets hydrophobic pocket; critical for tubulin affinity.
C-3
Halogen / CN
Modulates Selectivity
Interacts with Gatekeeper residue; affects metabolic stability.
Large groups here often clash with the kinase ceiling, reducing potency.
Experimental Workflow Diagram
Caption: Integrated workflow for validating imidazo[1,2-b]pyrazole activity from synthesis to lead identification.
References
Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold.IRIS UniGe.
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes.PubMed Central (PMC).
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. Available at: [3][4][5]
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase.PubMed.
Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.Thieme Connect.
Synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: An Application Note and Detailed Protocol
Introduction The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds incorporating this fused ring system have demonstrated a wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds incorporating this fused ring system have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1] The unique electronic and steric properties of this scaffold make it an attractive target for the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of a specific derivative, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, a key intermediate for the elaboration of more complex molecular architectures. The synthetic strategy presented herein is a two-step process commencing with the formation of a substituted aminopyrazole precursor, followed by a multicomponent reaction to construct the fused imidazo[1,2-b]pyrazole core. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this important heterocyclic compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is efficiently achieved through a two-step sequence. The first step involves the synthesis of the key precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This is followed by the construction of the fused imidazole ring via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
The synthesis of the aminopyrazole precursor is accomplished through the condensation of methylhydrazine with (ethoxymethylene)malononitrile. This reaction is a classic and efficient method for the formation of 5-aminopyrazoles.[2][3] The reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol.
The final fused heterocyclic system is constructed using the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful multicomponent reaction involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide to rapidly generate the imidazo[1,2-b]pyrazole core.[4][5][6][7][8] For the synthesis of the target molecule, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is reacted with formaldehyde (as its aqueous solution or paraformaldehyde) and an isocyanide. It is important to note that the isocyanide component (R-NC) will introduce a substituent at the 3-position of the final product. For the purpose of this protocol, we will describe the synthesis of a 3-substituted derivative, specifically 3-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, using tert-butyl isocyanide, a common and readily available reagent.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from established procedures for the synthesis of 5-aminopyrazoles.[2][3]
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Methylhydrazine
46.07
4.61 g (4.6 mL)
0.10
(Ethoxymethylene)malononitrile
122.12
12.21 g
0.10
Ethanol
46.07
100 mL
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (12.21 g, 0.10 mol) and ethanol (100 mL).
Stir the mixture at room temperature until the (ethoxymethylene)malononitrile is fully dissolved.
Slowly add methylhydrazine (4.61 g, 4.6 mL, 0.10 mol) to the solution dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Once the reaction is complete, allow the mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
Dry the product under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a solid.
Mass Spectrometry (ESI+): m/z [M+H]+ calculated for C5H7N4: 123.07; found: 123.07.
Protocol 2: Synthesis of 3-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
This protocol is based on the general procedure for the Groebke-Blackburn-Bienaymé reaction.[4][5]
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
122.13
1.22 g
0.01
Formaldehyde (37% in H2O)
30.03
0.81 mL
~0.01
tert-Butyl isocyanide
83.13
0.83 g (1.0 mL)
0.01
Methanol
32.04
50 mL
-
Scandium(III) triflate (Sc(OTf)3)
492.17
0.49 g
0.001
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.22 g, 0.01 mol) and methanol (50 mL).
Add scandium(III) triflate (0.49 g, 0.001 mol) to the suspension.
Stir the mixture at room temperature for 10 minutes.
Add formaldehyde solution (0.81 mL, ~0.01 mol) to the reaction mixture.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
Characterization (Expected for 3-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile):
Mass Spectrometry (ESI+): m/z [M+H]+ calculated for C11H14N4: 203.13; found: 203.13.
Workflow Diagram
Caption: Synthetic workflow for 3-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of a substituted 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The described methodology, utilizing a classical aminopyrazole synthesis followed by a modern multicomponent reaction, offers an efficient route to this valuable heterocyclic scaffold. The provided experimental details and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the further exploration of the chemical and biological properties of this important class of compounds.
References
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (URL not available)
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. (URL: [Link])
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. (URL: [Link])
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (URL: [Link])
Methylhydrazine reaction with acetone.
Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines: An Undergraduate Organic Laboratory Experiment.
Proposed mechanism of the reaction with malononitrile.
Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Organic Chemistry Portal. (URL: [Link])
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. (URL: [Link])
Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile...
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (URL not available)
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. (URL: [Link])
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. (URL: [Link])
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
The Chemistry of Malononitrile and its derivatives.
Malononitrile: A Versatile Active Methylene Group. SciSpace. (URL not available)
1H and 13C NMR study of perdeuterated pyrazoles.
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. (URL: [Link])
Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. (URL: [Link]
Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS UniGe. (URL not available)
The Groebke-Blackburn-Bienaymé Reaction. PMC. (URL: [Link])
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. Acta Crystallographica Section E. (URL not available)
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Strategy for the Synthesis of Imidazo[1,2-b]pyrazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its structural resemblance to indole has also led to its exploration as a non-classical isostere in drug design, offering the potential for improved physicochemical properties such as aqueous solubility.[3][4] The Groebke-Blackburn-Bienaymé (GBB) reaction, a versatile multicomponent reaction (MCR), has emerged as a highly efficient and atom-economical method for the construction of this valuable scaffold.[5][6] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the synthesis of imidazo[1,2-b]pyrazoles via the GBB reaction.
The Strategic Advantage of the Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a three-component condensation of an amidine, an aldehyde, and an isocyanide.[7] Its power lies in the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. For the synthesis of imidazo[1,2-b]pyrazoles, a 5-aminopyrazole derivative serves as the key amidine component. This approach offers significant advantages over traditional multi-step synthetic routes, which often suffer from longer reaction times, require purification of intermediates, and generate more waste. The GBB reaction's modularity allows for the facile generation of diverse libraries of imidazo[1,2-b]pyrazoles by systematically varying the aldehyde and isocyanide components, a crucial aspect for structure-activity relationship (SAR) studies in drug discovery.
Mechanistic Insights: A Step-by-Step Look at Imidazo[1,2-b]pyrazole Formation
The currently accepted mechanism for the GBB reaction leading to imidazo[1,2-b]pyrazoles involves a series of acid-catalyzed steps. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.
The reaction is initiated by the acid-catalyzed condensation of the 5-aminopyrazole (1) and an aldehyde (2) to form a reactive Schiff base or imine intermediate (3) . This is followed by the nucleophilic attack of the isocyanide (4) on the protonated imine, generating a nitrilium ion intermediate (5) . The crucial intramolecular cyclization then occurs, where the endocyclic nitrogen of the pyrazole ring attacks the nitrilium ion, forming the five-membered imidazole ring and a new cationic intermediate (6) . Finally, a proton transfer and subsequent tautomerization lead to the aromatic 1H-imidazo[1,2-b]pyrazole product (7) .[8][9]
Figure 1: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction for the synthesis of 1H-imidazo[1,2-b]pyrazoles.
Optimizing the Reaction: A Guide to Catalysts, Solvents, and Conditions
The success of the GBB reaction for imidazo[1,2-b]pyrazole synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. A systematic approach to optimization is crucial for achieving high yields and purity.
The Role of the Catalyst: Brønsted vs. Lewis Acids
The GBB reaction is typically catalyzed by either Brønsted or Lewis acids.[7] The catalyst's primary role is to activate the aldehyde for condensation with the 5-aminopyrazole and to facilitate the subsequent cyclization step.
Brønsted Acids: Protic acids such as perchloric acid (HClO₄), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[10] TFA, in particular, has been shown to be highly efficient, especially when used in an ethanol/water solvent system.[10]
Lewis Acids: Lewis acids like scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and indium(III) chloride (InCl₃) have also been successfully employed.[7][11] These are particularly useful when dealing with acid-sensitive functional groups on the substrates.
The choice between a Brønsted and a Lewis acid often depends on the specific substrates being used. It is recommended to screen a small panel of both types of catalysts to identify the optimal choice for a new reaction.
Solvent Selection: Impact on Reaction Rate and Yield
The choice of solvent can significantly influence the reaction rate and the ease of product isolation.
Protic Solvents: Alcohols, particularly ethanol (EtOH) and methanol (MeOH), are commonly used solvents. They are effective at solvating the intermediates and promoting the reaction.[7]
Mixed Solvent Systems: A mixture of ethanol and water (e.g., 1:1) has been reported to be particularly effective, often leading to higher yields and simplified product isolation through precipitation.[10]
Aprotic Solvents: Dichloromethane (DCM) and acetonitrile (MeCN) can also be used, sometimes in combination with an alcohol.[11]
Temperature and Reaction Time: The Impact of Microwave Irradiation
The GBB reaction can be performed at room temperature or with heating. Microwave irradiation has proven to be a powerful tool for accelerating this reaction, significantly reducing reaction times from hours to minutes.[11][12] This is particularly advantageous for high-throughput synthesis and library generation.
Substrate Scope and Limitations
The GBB reaction for imidazo[1,2-b]pyrazoles generally exhibits a broad substrate scope, accommodating a variety of aldehydes and isocyanides.
5-Aminopyrazoles: A range of substituted 5-aminopyrazoles can be utilized, allowing for diversification at the pyrazole core. For instance, 5-aminopyrazole-4-carbonitrile and ethyl 5-aminopyrazole-4-carboxylate are effective substrates.[6]
Aldehydes: Both aromatic and aliphatic aldehydes are generally well-tolerated. Aromatic aldehydes with both electron-donating and electron-withdrawing substituents have been successfully employed.[7]
Isocyanides: A variety of isocyanides, including tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide, can be used.[10]
Limitations: While the scope is broad, some limitations exist. Sterically hindered aldehydes or isocyanides may lead to lower yields. Additionally, certain functional groups on the substrates may not be compatible with the acidic reaction conditions, necessitating careful selection of the catalyst and reaction parameters.
Data-Driven Insights: A Comparative Overview of Reaction Conditions
The following table summarizes representative examples of the GBB reaction for the synthesis of imidazo[1,2-b]pyrazoles, providing a comparative overview of different reaction parameters and their outcomes.
Application Note: Protocol for 1H NMR Analysis of Imidazo[1,2-b]pyrazoles
Introduction & Significance The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., IGF-1R, c-Met) and ant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Significance
The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., IGF-1R, c-Met) and anti-cancer agents [1, 2].[1][2] Its fused bicyclic system, containing three nitrogen atoms, presents unique challenges for NMR characterization, including annular tautomerism, poor solubility in non-polar solvents, and critical regiochemical ambiguity during synthesis.[1]
This protocol provides a definitive guide for the structural validation of imidazo[1,2-b]pyrazoles.[1][2] Unlike standard organic molecules, this scaffold requires specific attention to solvent selection and relaxation parameters to ensure accurate integration and tautomer identification.[2]
Structural Anatomy & Numbering
Correct assignment relies on a unified numbering system.[2] For this protocol, we utilize the IUPAC-consistent numbering often found in medicinal chemistry literature, where the fusion bridgehead nitrogen is designated as position 4.[2]
Figure 1: Structural Numbering of 1H-Imidazo[1,2-b]pyrazole
[2]
Sample Preparation Protocol
Solvent Selection: The Critical Variable
The choice of solvent is not arbitrary.[2] Imidazo[1,2-b]pyrazoles are prone to stacking interactions and tautomeric exchange .[1][2]
Solvent
Suitability
Rationale
DMSO-d6
High
Recommended. High polarity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) disrupts intermolecular H-bonds, sharpening signals.[2] Stabilizes the NH proton for detection (~12-13 ppm).[1][2]
CDCl3
Low
Avoid. Often leads to signal broadening due to aggregation.[1][2] Acidic impurities can catalyze rapid proton exchange, obliterating NH signals.[1][2]
MeOD-d4
Medium
Useful for removing exchangeable protons (deuterium exchange) to simplify the aromatic region, but loses NH structural data.[1][2]
Preparation Steps
Massing: Weigh 2.0 – 5.0 mg of the dried solid. Note: Higher concentrations (>10 mg) may induce stacking, causing upfield shifts of aromatic protons.[1]
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these degrade magnetic field homogeneity (shimming).[1][2]
Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (HDO peak growth).[1][2]
Acquisition Parameters
Standard "quick" proton parameters often fail to capture the broad NH signals or small coupling constants characteristic of this ring system.[2]
Pulse Sequence: zg30 (30° pulse) or equivalent.
Spectral Width (SW):-2 to 16 ppm .[1][2] Reason: The NH proton on the pyrazole ring is highly deshielded (typically 11.5 – 13.5 ppm) and is often cut off by standard 0-10 ppm windows.[1][2]
Relaxation Delay (D1):2.0 – 5.0 seconds .[1][2] Reason: Bridgehead carbons and quaternary nitrogens extend the T1 relaxation times of adjacent protons.[2] Short D1 leads to integration errors.
Temperature: 298 K (25°C).[1][2] Note: If peaks are broad, elevate to 313 K (40°C) to accelerate rotation and sharpen exchangeable signals.
Data Interpretation & Assignments
Characteristic Chemical Shifts (DMSO-d6)
Position
Proton Type
Shift ( ppm)
Multiplicity
Coupling ()
N1-H
Pyrazole NH
12.0 – 13.5
Broad Singlet
Exchangeable
C2-H
Pyrazole CH
5.5 – 6.5
Singlet/Doublet
Hz
C6-H
Imidazole CH
7.2 – 7.8
Doublet
Hz
C7-H
Imidazole CH
7.8 – 8.5
Doublet
Hz
Note: Shifts vary based on substituents. Electron-withdrawing groups (e.g., -CN, -CF3) will shift adjacent protons downfield (+0.5 ppm).[1][2]
Regioisomer Determination (The "Self-Validating" Workflow)
A common synthetic challenge is alkylation at N1 vs. N7 (or other isomers depending on the specific synthesis).[1][2] 1H NMR alone is often insufficient.[2] You must use 2D NOESY to validate the structure.[2]
Figure 2: Regioisomer Validation Logic
Troubleshooting Common Anomalies
Missing NH Peak:
Cause: Water in DMSO facilitates rapid proton exchange.[2]
Fix: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the tube 1 hour prior to acquisition.[1][2]
Doublet Splitting of NH:
Observation: The broad NH singlet splits into a doublet.[2]
Cause: Slow exchange regime or coupling to an adjacent CH (e.g., C2-H).[1][2] This is a good sign of high sample purity and dry solvent.[2]
Extra Peaks in Aromatic Region:
Cause: Rotamers (if amide side chains are present) or Regioisomers.[1][2]
Validation: Heat the sample to 323 K. If peaks coalesce, they are rotamers.[2] If they remain distinct, they are impurities or isomers [3].[1][2]
References
Regioselective Synthesis and Characterization
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Application Note: The Imidazo[1,2-b]pyrazole Scaffold in Targeted Drug Discovery
Topic: Application of Imidazo[1,2-b]pyrazoles in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Lead Discovery Biologists Abstract The imidazo[1,2-b]pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of Imidazo[1,2-b]pyrazoles in Drug Discovery
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers, Medicinal Chemists, Lead Discovery Biologists
Abstract
The imidazo[1,2-b]pyrazole core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP. This structural mimicry confers inherent affinity for ATP-binding pockets in kinases, making it a cornerstone in the design of type I and type II kinase inhibitors. Beyond oncology, this fused heterocycle exhibits tunable physicochemical properties (lipophilicity, metabolic stability) that have been exploited in anti-inflammatory (COX-2 inhibition) and antimicrobial applications. This guide provides a validated synthetic protocol for scaffold construction, a structure-activity relationship (SAR) analysis, and a standardized kinase inhibition workflow.
Introduction: The Chemo-Biological Rationale
In the pursuit of novel small-molecule therapeutics, the imidazo[1,2-b]pyrazole moiety offers a distinct advantage over the more common imidazo[1,2-a]pyridine. The presence of the additional nitrogen atom in the 5-membered ring functions as a critical hydrogen bond acceptor, often interacting with the "hinge region" residues (e.g., Glu, Met) of protein kinases.
Key Physicochemical Advantages:
H-Bonding Potential: The N-1 and N-4 positions provide vectors for donor/acceptor interactions within the active site.
Rigidity: The fused bicyclic system reduces the entropic penalty upon binding.
Vectorial Functionalization: The C-2, C-3, and C-7 positions allow for independent optimization of potency, selectivity, and solubility without disrupting the core binding mode.
Validated Synthetic Protocol: Construction of the Core
While multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) exist, the most robust and regioselective method for generating the imidazo[1,2-b]pyrazole core is the condensation of 3-aminopyrazoles with
-haloketones. This route minimizes the formation of the regioisomeric pyrazolo[1,5-a]imidazole.
Protocol 1: Regioselective Synthesis via Condensation
Objective: Synthesis of 2,3-disubstituted-imidazo[1,2-b]pyrazole.
Scale: 1.0 mmol (Adaptable to gram-scale).
Solvent: Ethanol (Absolute) or DMF (for lower solubility substrates).
Catalyst/Base: Sodium bicarbonate (
) or refluxing without base followed by neutralization.
Purification: Silica gel (60–120 mesh), Ethyl Acetate/Hexane.
Step-by-Step Methodology
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-pyrazole derivative (1.0 equiv) in Ethanol (10 mL/mmol).
Addition: Add the
-haloketone (1.1 equiv) dropwise at room temperature to prevent uncontrolled exotherms.
Cyclization:
Method A (Neutral): Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The intermediate HBr salt may precipitate.
Method B (Basic): If acid-sensitive functional groups are present, add
(2.0 equiv) and reflux for 6–8 hours.
Work-up:
Cool the reaction mixture to room temperature.
If a precipitate forms (hydrobromide salt), filter and wash with cold ethanol. Suspend the solid in water and neutralize with 10%
solution to precipitate the free base.
If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0
40% EtOAc in Hexane).
Critical Control Point: Regioselectivity is governed by the nucleophilicity of the exocyclic amine vs. the endocyclic ring nitrogen. The 3-aminopyrazole tautomer equilibrium favors attack by the exocyclic amine on the ketone, followed by ring closure at the endocyclic nitrogen.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the strategic functionalization of the scaffold for kinase inhibition, specifically targeting Aurora kinases or ALK (Anaplastic Lymphoma Kinase).
Figure 1: Strategic SAR map for Imidazo[1,2-b]pyrazole optimization in kinase inhibitor design.
Once synthesized, the compounds must be validated for biological activity. The following protocol outlines a standard FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) adapted for high-throughput screening of these heterocycles.
Protocol 2: In Vitro Kinase Inhibition Assay (Aurora A/B)
Objective: Determine
values for lead compounds.
Principle: Competition for the ATP binding site prevents phosphorylation of a FRET-peptide substrate.
Reagents
Kinase: Recombinant Human Aurora A (0.1–1.0 ng/well).
Substrate: Ser/Thr Peptide labeled with Coumarin/Fluorescein.
ATP: Ultra-pure (at
concentration, typically 10 M).
Test Compounds: Imidazo[1,2-b]pyrazoles (dissolved in 100% DMSO).
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow
Plate Preparation: Use white 384-well low-volume plates. Acoustic dispense 100 nL of test compound (serial dilution 10
M 0.1 nM) into wells.
Enzyme Addition: Add 2.5
L of Kinase solution in Assay Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibrium (detects slow-binders).
Reaction Initiation: Add 2.5
L of Substrate/ATP mix.
Incubation: Shake plate for 30 seconds, then incubate at RT for 60 minutes (protected from light).
Termination: Add 5
L of Development Reagent (site-specific protease or EDTA-based stop solution depending on kit).
Readout: Measure Fluorescence Emission Ratio (Emission Donor / Emission Acceptor) on a multimode plate reader (e.g., EnVision).
Data Analysis
Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response equation (variable slope) to extract .
Case Study & Performance Metrics
Recent literature highlights the efficacy of this scaffold.[1][2][3][4] For instance, Compound 1h (a triazole-linked imidazo[1,2-b]pyrazole) demonstrated significant potency against metastatic melanoma cell lines.[5]
Comparative Potency Data:
Compound ID
Target
IC50 (M)
Cell Line
Mechanism
1h [1]
Melanoma
2.5 0.3
MeOV
Pro-oxidant / Apoptosis
10i [2]
Aurora A
0.012
HeLa
ATP-competitive Inhibition
Celecoxib (Ref)
COX-2
0.04
N/A
Anti-inflammatory
IP-5 [3]
Breast Cancer
45.0
HCC1937
Cell Cycle Arrest (G2/M)
Note: The imidazo[1,2-b]pyrazole scaffold (e.g., 1h, 10i) often achieves nanomolar potency when the C-3 substituent is optimized to engage the kinase hinge region.
Drug Discovery Pipeline Visualization
Figure 2: Integrated workflow for developing Imidazo[1,2-b]pyrazole therapeutics.
References
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival. Int. J. Mol.[6] Sci. 2025.[1][3][4][6]
Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorg.[7] Med. Chem. Lett. 2010.
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Biomed Res Int. 2022.[4][8][9]
New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. Eur. J. Med.[10] Chem. 2014.
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorg.[11] Chem. 2023.[4][9][11][12]
Application Note: Precision Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
Executive Summary & Strategic Value The imidazo[1,2-b]pyrazole scaffold represents a high-value pharmacophore in modern drug discovery, serving as a non-classical isostere of indole and purine systems. Its 5,5-fused bicy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
The imidazo[1,2-b]pyrazole scaffold represents a high-value pharmacophore in modern drug discovery, serving as a non-classical isostere of indole and purine systems. Its 5,5-fused bicyclic architecture offers distinct physicochemical advantages, including improved aqueous solubility and metabolic stability compared to its indole counterparts [1].
Despite its potential, the scaffold is underutilized due to perceived synthetic intractability. This Application Note provides a definitive guide to functionalizing this core, moving beyond classical ring synthesis to advanced, late-stage diversification. We focus on two primary methodologies: Electrophilic Aromatic Substitution (S_EAr) for baseline derivatization and Turbo-Grignard mediated C-H Activation for high-precision regiocontrol.
Reactivity Profile & Chemo-informatics
Understanding the electronic landscape of imidazo[1,2-b]pyrazole is a prerequisite for successful functionalization.
Numbering: Standard IUPAC numbering assigns the bridgehead nitrogen as position 4. The imidazole ring carbons are C-2 and C-3. The pyrazole carbons are C-6 and C-7 (depending on substitution).
Nucleophilic Hotspot (C-3): The position
to the bridgehead nitrogen in the imidazole ring (C-3) is the most electron-rich. It is the primary site for S_EAr and directed lithiation/magnesiation.
Secondary Site (C-7): The pyrazole ring carbon is less reactive toward electrophiles but accessible via Halogen-Magnesium exchange or directed metalation if C-3 is blocked.
Reactivity Visualization
The following diagram maps the functionalization logic for the scaffold.
Figure 1: Reactivity landscape of the imidazo[1,2-b]pyrazole scaffold. C-3 is the kinetic priority for both electrophilic attack and deprotonation.
Purpose: To install a handle for subsequent Suzuki-Miyaura or Sonogashira couplings.
Mechanism: Electrophilic Aromatic Substitution (S_EAr).
Scope: Works on unsubstituted or C-2/C-7 substituted scaffolds.
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv).
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Monitoring: LC-MS (ESI+).
Step-by-Step Procedure
Dissolution: Charge a round-bottom flask with the substrate (e.g., 1 mmol) and anhydrous ACN (5 mL, 0.2 M).
Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.05 mmol) portion-wise over 5 minutes to avoid exotherms.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
Checkpoint: Monitor by TLC/LC-MS. The C-3 proton signal (typically
7.2–7.6 ppm) will disappear in NMR.
Quench: Dilute with EtOAc (20 mL) and wash with saturated aq. Na2S2O3 (to remove excess iodine/bromine).
Workup: Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 85–95%
Data Interpretation:
Parameter
Observation
1H NMR
Loss of singlet at ~7.4 ppm (C-3 H).
| MS (ESI) | M+H shifts by +126 (I) or +79 (Br). |
Protocol B: Advanced C-3 Functionalization via "Turbo-Grignard"
Purpose: Direct introduction of complex functionalities (allyls, ketones, thioethers) or preparation for Negishi coupling without prior halogenation.
Mechanism: Directed C-H Magnesiation using Knochel bases (TMPMgCl·LiCl).[2][3]
Why this works: The bulky TMP base prevents nucleophilic attack on the ring and kinetically selects the most acidic proton (C-3) stabilized by the bridgehead nitrogen [1][2].
Reagents
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene). * Commercially available or freshly prepared.*
Electrophiles: Allyl bromide, Acid chlorides, Iodine, or ZnCl2 (for transmetalation).
Solvent: Anhydrous THF.
Experimental Workflow
Figure 2: Workflow for Turbo-Grignard mediated functionalization. Temperature control is critical to prevent ring fragmentation.
Step-by-Step Procedure
Inert Setup: Flame-dry a Schlenk flask and purge with Argon.
Solvation: Dissolve the imidazo[1,2-b]pyrazole substrate (1.0 mmol) in anhydrous THF (5 mL).
Metallation: Cool to -20 °C (cryostat or ice/salt). Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.1 mL of 1M solution).
Critical Note: Do not cool below -40 °C; the reaction becomes sluggish. Do not exceed 0 °C to avoid decomposition.
Incubation: Stir at -20 °C for 30 minutes. The solution usually turns yellow/orange, indicating the formation of the magnesiated species.
Trapping (Option A - Electrophiles):
Add the electrophile (e.g., Benzoyl chloride, 1.2 mmol) directly at -20 °C.
Allow to warm to RT over 1 hour.
Trapping (Option B - Negishi Cross-Coupling):
Add ZnCl2 (1.0 M in THF, 1.2 mmol) at -20 °C. Stir 15 min (Transmetalation to Zincate).
Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
Add Aryl Iodide (0.9 equiv).
Heat to 50 °C for 2–4 hours.
Quench: Pour into saturated aq. NH4Cl. Extract with EtOAc.
Troubleshooting & Optimization (The Self-Validating System)
To ensure protocol reliability, implement these checkpoints:
Failure Mode
Symptom
Root Cause
Solution
Low Conversion (Protocol B)
Recovered Starting Material
Moisture in THF or degraded TMP base.
Titrate TMPMgCl·LiCl before use using benzoic acid/phenolphthalein.
Ring Opening
Complex mixture/Nitrile peaks in IR
Temperature too high during metallation.
Strictly maintain -20 °C. Do not allow exotherms.
Regio-scrambling
Mixture of C-2 and C-3 isomers
Thermodynamic equilibration.
Shorten metallation time (max 30 min).
Pd Catalyst Death
Black precipitate, no product
Coordination of Pd by imidazole N.
Use SPhos or XPhos (bulky ligands) to prevent catalyst poisoning.
References
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
Source: Chemical Science (RSC), 2011.
Context: The foundational paper establishing the TMPMgCl·LiCl methodology and bioisostere potential.
Application Note: Assay Development for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
This Application Note provides a comprehensive technical guide for developing and validating biological assays for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 135830-04-5) and its functional derivatives.[1] B...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for developing and validating biological assays for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 135830-04-5) and its functional derivatives.[1]
Based on the chemotype's structural properties—a fused nitrogen-rich heterocyclic core with a nitrile handle—this compound is classified as a privileged scaffold in medicinal chemistry, primarily associated with Kinase Inhibition (e.g., c-Met, EGFR) and Anti-proliferative activity (via ROS modulation).
[1][2]
Introduction & Compound Analysis
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a low molecular weight (MW ~146.15 Da) fragment-like molecule. Its planar, aromatic structure allows it to function as a hinge-binding motif in the ATP-binding pocket of protein kinases, while the nitrile group (–CN) offers a vector for hydrogen bonding with gatekeeper residues or active site water networks.
Therapeutic Relevance[1][3][4][5][6]
Oncology: Derivatives of this scaffold have shown potency against melanoma (via ROS induction) and various carcinomas by inhibiting kinases such as c-Met and EGFR .
Metabolic Disease: Structural analogs have been implicated in
Fragment-Based Drug Discovery (FBDD): Due to its small size, this specific molecule is an ideal candidate for fragment screening (SPR/NMR) to identify novel binding pockets before growing the molecule into a lead.
Assay Development Strategy
To fully characterize the activity of this compound, a Tiered Screening Approach is required. This ensures that weak activity (typical of fragments) is detected reliably before moving to complex cellular models.
Workflow Visualization
Figure 1: Tiered assay development pipeline ensuring rigorous validation from biophysical binding to cellular phenotype.
Given the scaffold's high probability of acting as an ATP-competitive inhibitor, a luminescent ADP detection assay is the industry standard for determining IC
values.
Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. The compound competes with ATP; therefore, a decrease in luminescence indicates inhibition.
Materials
Kinase: Recombinant c-Met or EGFR (0.2 µ g/well ).[1]
Prepare a 10-point serial dilution (1:3) of the compound in DMSO starting at 1 mM.
Dilute 1:25 into 1X Kinase Buffer to create 4X working solutions (Final DMSO < 1%).
Enzyme Reaction (384-well Plate):
Add 2.5 µL of 4X Compound to assay wells.
Add 2.5 µL of 4X Kinase/Enzyme mixture. Incubate for 10 min at RT (allows compound to bind).
Add 5 µL of 2X ATP/Substrate mix to initiate the reaction.
Incubate for 60 minutes at RT.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis
Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC.[1]
Protocol 2: Cellular ROS Induction Assay
Literature suggests imidazo-pyrazole derivatives can induce cytotoxicity in melanoma cells via Reactive Oxygen Species (ROS) accumulation.[1][3] This assay validates that specific mechanism.
Principle
DCFH-DA (2',7'-Dichlorofluorescin diacetate) is a cell-permeable probe.[1] Intracellular esterases cleave it to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to highly fluorescent DCF.
Materials
Cell Line: A375 (Melanoma) or MCF-7 (Breast Cancer).[1]
Reagent: DCFH-DA (Sigma-Aldrich), 10 mM stock in DMSO.[1]
Positive Control: H
O (100 µM) or Menadione.
Step-by-Step Methodology
Seeding:
Seed cells at 10,000 cells/well in a black-walled 96-well plate. Incubate overnight.
Probe Loading:
Remove media and wash with PBS.
Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
Treatment:
Wash cells 2x with PBS to remove extracellular probe.
Add compound (diluted in complete media) at IC
and 5x IC concentrations.
Incubate for 1 to 4 hours . (ROS is an early event).
Co-treat with NAC (N-acetylcysteine, 5 mM) . If the compound's signal is quenched by NAC, the mechanism is confirmed as ROS-dependent.
Critical Development Notes
Solubility & Formulation
Challenge: The planar "brick-like" structure can lead to π-π stacking and precipitation in aqueous buffers.[1]
Solution: Ensure the final assay concentration of DMSO is 0.5% - 1.0% . For concentrations >50 µM, include 0.01% Triton X-100 in biochemical buffers to prevent promiscuous aggregation (a common false positive source in fragment screening).
Structure-Activity Relationship (SAR) Logic
When analyzing data, compare the 7-carbonitrile analog against:
7-Carboxamide: Tests the necessity of the electron-withdrawing nitrile.[1]
1-Unsubstituted: Tests the role of the methyl group in steric clash or solubility.
Mechanism Visualization
Figure 2: Hypothesized Mechanism of Action linking kinase inhibition and ROS generation to cell death.[1]
References
Vertex AI Search. (2025).[4] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. National Institutes of Health.[3] Link
Vertex AI Search. (2025).[4] Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival. National Institutes of Health.[3] Link
Vertex AI Search. (2014). Discovery of Volitinib as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry. Link
Vertex AI Search. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90. National Institutes of Health.[3] Link
BLD Pharm. (2023). Product Analysis: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. BLD Pharm Catalog. Link
Application Notes & Protocols for In Vitro Evaluation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyrazole Scaffold The imidazo[1,2-b]pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyrazole Scaffold
The imidazo[1,2-b]pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including anti-proliferative, anti-inflammatory, and antimicrobial properties.[1] Notably, certain imidazo-pyrazole compounds have shown promise as selective anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including melanoma and breast cancer.[2][3] The therapeutic potential of this class of compounds stems from their ability to interact with various biological targets, including key enzymes and signaling proteins.[4]
This document provides a comprehensive guide for the in vitro evaluation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile , a specific derivative of this promising scaffold. The protocols outlined herein are designed to systematically characterize its biological activity, starting from broad cytotoxic effects and progressing to more specific mechanistic investigations, with a focus on its potential as a kinase inhibitor. A plausible, yet unconfirmed, target for this class of compounds is Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in cancer cell proliferation and survival.[5][6] GAK is involved in critical cellular processes such as clathrin-mediated endocytosis and mitosis.[7][8] Inhibition of GAK has been shown to induce G2/M-phase cell cycle arrest and cell death in cancer cells, making it an attractive therapeutic target.[6][9]
These application notes are intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
Part 1: Assessment of Cytotoxicity in Cancer Cell Lines
The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. A colorimetric assay, such as the XTT assay, provides a robust and high-throughput method for this purpose. The XTT assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[10][11]
Protocol 1: XTT Cell Viability Assay
This protocol details the steps for assessing the cytotoxicity of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile against a panel of cancer cell lines.
Principle: The tetrazolium salt XTT is reduced to a water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
Materials:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HCT116 for colon cancer)
Complete cell culture medium (specific to the cell line)
XTT Cell Proliferation Kit II (or equivalent)
96-well cell culture plates
Multichannel pipette
Plate reader capable of measuring absorbance at 450-500 nm
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in DMSO.
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
XTT Assay:
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
Add 50 µL of the XTT labeling mixture to each well.
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell line.
Gently shake the plate to evenly distribute the formazan dye.
Measure the absorbance of each well at 450 nm using a plate reader. A reference wavelength of 650 nm is recommended.
Data Analysis:
Subtract the absorbance of the blank (medium only) from all readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Expected Outcome: This assay will provide the IC₅₀ value of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile for each cell line tested, indicating its potency in inhibiting cell proliferation. A low IC₅₀ value suggests significant cytotoxic activity.
Data Presentation:
Cell Line
IC₅₀ (µM) of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
MCF-7
Experimental Value
A375
Experimental Value
HCT116
Experimental Value
Part 2: In Vitro Kinase Inhibition Assay
To investigate the hypothesis that 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile acts as a kinase inhibitor, a direct in vitro kinase assay is essential. The following protocol is a general template for a luminescence-based kinase assay, which can be adapted for specific kinases, such as GAK.[12][13]
Protocol 2: ADP-Glo™ Kinase Assay for GAK Inhibition
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14] Kinase activity is inversely correlated with the amount of light produced.
Materials:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Recombinant human GAK enzyme
GAK substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
ADP-Glo™ Kinase Assay kit (Promega or equivalent)
ATP
Kinase reaction buffer
384-well white plates
Luminometer
Procedure:
Kinase Reaction:
Prepare a serial dilution of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in the kinase reaction buffer.
In a 384-well plate, add the GAK enzyme, the GAK substrate, and the various concentrations of the compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer.
Subtract the background luminescence (negative control) from all readings.
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.
Expected Outcome: This assay will determine the direct inhibitory effect of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile on GAK activity, providing a quantitative measure of its potency (IC₅₀).
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro GAK kinase inhibition assay.
Part 3: Analysis of Downstream Signaling Pathways
To confirm the on-target effect of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in a cellular context and to understand its impact on downstream signaling, Western blotting is the method of choice. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.[15][16]
Protocol 3: Western Blotting for Phosphorylated GAK Targets
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein and its phosphorylated form.
Materials:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Cancer cell line of interest
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Treat cells with 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[17]
Quantify the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-GAK substrate) overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection and Analysis:
Apply the ECL substrate to the membrane.
Capture the chemiluminescent signal using an imaging system.
Strip the membrane and re-probe with antibodies for total GAK and a loading control (e.g., β-actin) to normalize the data.
Quantify the band intensities using image analysis software.
Expected Outcome: A decrease in the phosphorylation of GAK substrates in treated cells compared to the control would confirm the inhibitory activity of the compound in a cellular environment.
Visualization of GAK Signaling Pathway:
Caption: Inhibition of GAK signaling by the compound.
Part 4: Gene Expression Analysis by Quantitative PCR (qPCR)
To further elucidate the molecular mechanisms underlying the cytotoxic effects of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, qPCR can be used to measure changes in the expression of genes involved in cell cycle regulation and apoptosis.
Protocol 4: Quantitative PCR for Cell Cycle and Apoptosis-Related Genes
Principle: qPCR measures the amount of a specific mRNA transcript in a sample in real-time.[18] This allows for the quantification of changes in gene expression following compound treatment.
Materials:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Cancer cell line of interest
RNA extraction kit
cDNA synthesis kit
SYBR Green qPCR master mix
Primers for target genes (e.g., p21, Cyclin B1, BAX, BCL-2) and a housekeeping gene (e.g., GAPDH)
qPCR instrument
Procedure:
RNA Extraction and cDNA Synthesis:
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
Extract total RNA from the cells using a commercial kit.
Synthesize cDNA from the RNA using a reverse transcription kit.[19]
qPCR Reaction:
Set up the qPCR reactions in a 96- or 384-well plate by combining the cDNA, SYBR Green master mix, and forward and reverse primers for each target gene.
Include no-template controls for each primer set.
Run the qPCR reaction in a real-time PCR instrument.
Data Analysis:
Determine the cycle threshold (Ct) value for each sample.
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
Calculate the fold change in gene expression in the treated samples relative to the untreated control using the 2-ΔΔCt method.[20]
Expected Outcome: This analysis will reveal whether the compound alters the expression of key genes involved in cell cycle control and apoptosis, providing further insight into its mechanism of action. For example, an upregulation of the pro-apoptotic gene BAX and a downregulation of the anti-apoptotic gene BCL-2 would suggest the induction of apoptosis.
Data Presentation:
Gene
Fold Change in Expression (Treated vs. Control)
p21 (CDKN1A)
Experimental Value
Cyclin B1 (CCNB1)
Experimental Value
BAX
Experimental Value
BCL-2
Experimental Value
References
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. (2021). DergiPark.
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][21][2]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (2014). ACS Publications - American Chemical Society.
(PDF) Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. (2025).
Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. (n.d.).
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (n.d.).
Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. (n.d.). PubMed.
Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Unknown Source.
Current status of pyrazole and its biological activities. (n.d.). PMC.
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis | Request PDF. (2025).
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). bioRxiv.
Synthesis and Pharmacological Activities of Pyrazole Deriv
SGC-GAK-1: a chemical probe for cyclin G associ
Quantitative Real Time PCR Protocol. (n.d.). Stack Lab.
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors. (n.d.). PubMed.
The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. (2024).
Western blot for phosphoryl
Protocol Guide: XTT Assay for Cell Viability and Prolifer
(PDF) Synthesis, identification and in vitro biological evaluation of some novel 5-imidazopyrazole incorporated pyrazoline and isoxazoline derivatives. (2025).
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). PMC - NIH.
New Mechanism in Cancer Biology May Unlock Better Treatments for DLBCL. (2025). Sylvester Comprehensive Cancer Center - OncoDaily.
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.).
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
Protocol for Cell Viability Assays. (2022). BroadPharm.
Protocol for Quantitative RT-PCR Analysis. (n.d.). GenScript.
Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI.
In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. (n.d.). PubMed.
Introduction to Quantitative PCR: methods and applications guide. (n.d.).
Application Note: Development and Validation of Imidazo[1,2-b]pyrazoles as Anti-Inflammatory Therapeutics
[1] Executive Summary & Scientific Rationale The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for purines and indoles. Its rigid bicyclic system offers...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for purines and indoles. Its rigid bicyclic system offers unique opportunities for targeting kinase-driven inflammatory pathways, specifically p38 MAPK (Mitogen-Activated Protein Kinase) and COX-2 (Cyclooxygenase-2) .
Unlike non-selective NSAIDs, derivatives of this scaffold have demonstrated the ability to uncouple anti-inflammatory efficacy from gastrointestinal toxicity by dual-targeting oxidative stress (ROS suppression) and cytokine release (TNF-
, IL-6). This guide provides a validated workflow for synthesizing these agents and rigorously testing their efficacy using industry-standard in vitro and in vivo models.
Chemical Synthesis & Optimization
Synthetic Strategy
We utilize two primary routes: the classical condensation method for high regioselectivity and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for library generation.
Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.[3]
Induction: Inject 0.1 mL of 1%
-carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a Plethysmometer (water displacement) at
(baseline), 1h, 3h, and 5h post-injection.
Expert Insight: The 1-2h phase is histamine/serotonin driven; the 3-5h phase is prostaglandin (COX-2) driven. Imidazo[1,2-b]pyrazoles typically show peak efficacy at 3-4h, indicating COX-2/MAPK involvement.
Calculation:
Where is the mean edema volume of the control group and is the treated group.
Troubleshooting & Expert Tips
Solubility Issues: Imidazo[1,2-b]pyrazoles are often lipophilic. For in vivo delivery, use a vehicle of 0.5% Carboxymethylcellulose (CMC) with 1% Tween-80. Do not use DMSO >5% for animal studies.
Regiochemistry Confirmation: In the condensation reaction, the formation of imidazo[1,2-a] vs [1,2-b] isomers can occur. Always verify the structure using NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm the proximity of protons on the bridgehead nitrogen.
Assay Interference: Some pyrazole derivatives are fluorescent. Check the compound's intrinsic fluorescence at the ELISA/Griess excitation wavelengths before running the assay to avoid false negatives.
References
Burguete, A. et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry.
Tewari, A.K. et al. (2014).[4] Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry.
Creative Biolabs. Carrageenan Induced Paw Edema Model Protocol.
MDPI Protocols. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice.
ResearchGate Guidelines. Guidelines for anti-inflammatory assays in RAW264.7 cells.
Application Note: Comprehensive Characterization of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 1-Methyl-1H-im...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-b]pyrazole core is a prominent structural motif in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide presents a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, Elemental Analysis (EA), and X-ray Crystallography to ensure unambiguous characterization. Each section explains the rationale behind the technique and provides a detailed, field-proven protocol.
Introduction: The Importance of Rigorous Characterization
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a nitrogen-rich heterocyclic compound. Such compounds are of significant interest in pharmaceutical development due to their diverse pharmacological activities.[3] The precise arrangement of atoms and the presence of specific functional groups, such as the nitrile moiety, are critical to its biological function. Therefore, a comprehensive analytical characterization is paramount to confirm the chemical identity, structure, and purity of the synthesized compound, forming the foundation for any subsequent biological or medicinal chemistry studies.
This application note outlines a systematic workflow for the characterization of this molecule, ensuring data integrity and reproducibility.
improving solubility of imidazo[1,2-b]pyrazole compounds
Technical Support Center: Solubility Optimization for Imidazo[1,2-b]pyrazole Scaffolds Ticket ID: #SOL-IMP-0024 Status: Open Priority: High (Critical Path for Lead Optimization) Assigned Specialist: Senior Application Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for Imidazo[1,2-b]pyrazole Scaffolds
Ticket ID: #SOL-IMP-0024
Status: Open
Priority: High (Critical Path for Lead Optimization)
Assigned Specialist: Senior Application Scientist, Lead Op. Division
User Issue Description
"We are observing poor aqueous solubility (< 5 µM) with our lead imidazo[1,2-b]pyrazole kinase inhibitors. The compounds precipitate in biological assay media (RPMI + 10% FBS) and show low oral exposure in rodent PK studies. We suspect ‘brick dust’ properties but need a definitive troubleshooting guide to improve solubility without killing potency."
Triage & Root Cause Analysis
Before attempting chemical modification, you must diagnose the type of insolubility. Imidazo[1,2-b]pyrazoles often suffer from High Crystal Lattice Energy (Brick Dust) rather than just high lipophilicity (Grease Ball).
Diagnostic Flowchart:
Figure 1: Diagnostic logic for categorizing solubility issues based on physicochemical properties.
The Core Advantage:
The imidazo[1,2-b]pyrazole scaffold is often used as a bioisostere for indole. Research indicates that switching from an indole to an imidazo[1,2-b]pyrazole can significantly improve aqueous solubility by lowering LogD while maintaining planarity for kinase hinge binding [1].
Troubleshooting Steps:
The pKa Trap (Acidity vs. Basicity):
Observation: Unlike many kinase scaffolds that are purely basic, the imidazo[1,2-b]pyrazole core has an acidic NH (pKa ~7.3) [1].
Action: Do not rely solely on acid salts (e.g., HCl) if your side chains are not basic. At physiological pH (7.4), the core NH may partially deprotonate, creating a zwitterionic or anionic species depending on substitution.
Strategy: If the molecule is neutral, introduce a basic solubilizing tail (e.g., N-methylpiperazine, morpholine) to create a clear ionization center (pKa ~8-9) for salt formation.
Disrupting Planarity (The "Flat" Problem):
Issue: This scaffold is highly planar, promoting strong
stacking (crystallinity).
Fix: Introduce
character (Fraction saturation).
Specific Tactic: Replace flat phenyl rings at the C-3 or C-6 position with saturated heterocycles (e.g., tetrahydropyran or piperidine) or ortho-substituted rings to force a twist in the conformation, reducing lattice energy.
Module 2: Salt Selection & Solid State Strategy
If structural changes are restricted by SAR (Structure-Activity Relationship), you must optimize the solid form.
The "Brick Dust" Protocol:
For compounds with MP > 200°C and low solubility, standard salts often fail because the parent crystal lattice is too stable.
Recommended Salt Screen Matrix:
Salt Counterion
pKa (Acid/Base)
Rationale for Imidazo[1,2-b]pyrazole
Mesylate
-1.9 (Acid)
Excellent for weak bases; breaks planar stacking.
Tosylate
-1.3 (Acid)
Large counterion disrupts crystal packing.
Sodium/Potassium
>14 (Base)
Target the core NH (pKa ~7.3). If no basic side chain exists, form the salt at the pyrazole nitrogen.
Fumarate
3.0 (Acid)
Good for less basic side chains; often yields stable polymorphs.
Warning: Avoid HCl salts for this scaffold during early screening. The high lattice energy often leads to the "common ion effect" in the stomach (rapid precipitation of the free base), negating the salt advantage in vivo.
Module 3: Formulation for Biological Assays
Ticket Escalation: "The compound precipitates in the petri dish/well plate."
This is a kinetic solubility failure. The compound crashes out when diluted from DMSO into aqueous media.
Formulation Decision Tree:
Figure 2: Selection of formulation excipients based on application context.
Standard Operating Procedure (SOP): In Vitro Rescue
Prepare a 20% w/v stock solution of Hydroxypropyl-
-cyclodextrin (HP--CD) in PBS.
Dissolve the compound in DMSO (1000x concentration).
Dilute the DMSO stock into the HP-
-CD solution before adding to the cell media.
Mechanism: The hydrophobic imidazo[1,2-b]pyrazole core enters the cyclodextrin cavity, shielding it from water while maintaining a dissolved state [4].
Use this to determine the "true" solubility limit, essential for formulation design.[1]
Preparation: Weigh 1–2 mg of solid compound into a 1.5 mL glass vial.
Solvent Addition: Add 500 µL of pH 7.4 Phosphate Buffer (or FaSSIF for oral simulation).
Equilibration: Shake at 37°C for 24 hours . (Kinetic assays use 4-6 hours; thermodynamic requires 24+).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (check for filter adsorption first).
Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.
pH Check: Measure the pH of the supernatant at the end. If it shifted from 7.4, the compound's intrinsic acidity/basicity is buffering the solution.
Protocol B: "Brick Dust" Screen (DSC)
Use this to confirm if lattice energy is the blocker.
Run Differential Scanning Calorimetry (DSC).
Pass Criteria: Sharp endotherm (Melting Point).
Analysis:
If MP > 220°C and
is high: Lattice Energy Limited. (Focus on ASDs or structural asymmetry).
If MP < 150°C but solubility is low: Lipophilicity Limited. (Focus on adding polar groups/ionization).
Frequently Asked Questions (FAQ)
Q: Can I use the imidazo[1,2-b]pyridazine data to predict pyrazole solubility?A: Use caution. While structurally similar, the imidazo[1,2-b]pyrazole has a different H-bond donor/acceptor profile. The pyrazole NH allows for specific interactions (and acidity) that the pyridazine lacks. Always measure experimental pKa for your specific series [1] [5].
Q: My compound is soluble in DMSO but crashes instantly in water. Why?A: This is the "Parachute Effect" failure. The DMSO keeps it in a high-energy state; water acts as an anti-solvent. You need a "polymer parachute" (HPMC or PVP) in your aqueous buffer to inhibit nucleation and crystal growth.
Q: Is the bridgehead nitrogen basic?A: Generally, no. The bridgehead nitrogen's lone pair is involved in the aromaticity of the fused system. Protonation usually occurs at the non-bridgehead nitrogens or on peripheral substituents [1].
References
Schwärzer, K., et al. (2021).[2] "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold." Chemical Science.
Shimizu, H., et al. (2010).[3][4] "Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors." Bioorganic & Medicinal Chemistry Letters.
Belanger, D. B., et al. (2010).[3] "Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
Jermain, S. V., et al. (2018). "Amorphous Solid Dispersions and Methods for Their Characterization." Journal of Pharmaceutical Sciences.
Fini, A., et al. (2025).[2] "Thermodynamic Solubility of Active Pharmaceutical Ingredients." Dissolution Technologies.
Technical Support Center: Stability & Handling of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Executive Summary 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a fused bicyclic heteroaromatic scaffold frequently utilized as a pharmacophore in kinase inhibitor development (e.g., c-Met, ALK inhibitors).[1] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a fused bicyclic heteroaromatic scaffold frequently utilized as a pharmacophore in kinase inhibitor development (e.g., c-Met, ALK inhibitors).[1] While the imidazo[1,2-b]pyrazole core offers improved aqueous solubility compared to indole isosteres, the molecule presents distinct stability challenges in solution.
Primary Risks:
Nitrile Hydrolysis: The C-7 nitrile group is susceptible to hydrolysis under acidic/basic aqueous conditions, converting to the primary amide (+18 Da mass shift).
Aqueous Precipitation: Despite the polar nitrogen count, the planar aromatic stacking leads to poor solubility in neat aqueous buffers, causing "silent" precipitation in biological assays.
Oxidative Sensitivity: The electron-rich fused ring system can be susceptible to oxidative degradation if stored improperly in solution.
Module 1: Solubility & Stock Preparation
The "Silent Precipitation" Trap
Users often report inconsistent IC50 values in enzymatic assays. This is rarely due to chemical degradation but rather micro-precipitation when the DMSO stock is spiked directly into aqueous buffer.
Solubility Profile:
Solvent System
Solubility Rating
Max Conc. (Approx)
Risk Factor
DMSO (Neat)
Excellent
>50 mM
Low (Hygroscopic risk)
Methanol/Ethanol
Good
10–20 mM
Moderate (Evaporation)
PBS (pH 7.4)
Poor
<50 µM
High (Precipitation)
| Water (Neat) | Very Poor | <10 µM | Critical |
Protocol: The "Intermediate Dilution" Method
Do not spike 10 mM DMSO stock directly into the assay plate.
Master Stock: Prepare 10 mM stock in anhydrous DMSO. Store at -20°C.
Intermediate Step: Dilute the Master Stock 1:10 into a 50% DMSO / 50% Water mixture.
Why? This breaks the hydration shell shock and prevents immediate aggregation.
Final Assay: Pipette from the Intermediate solution into the final assay buffer. Ensure final DMSO concentration is <1% (or as tolerated by the protein).
Visual Workflow: Preventing Precipitation
Figure 1: Recommended dilution workflow to prevent micro-precipitation in aqueous buffers.
Module 2: Chemical Stability (Hydrolysis & Degradation)
The "Mass +18" Phenomenon
The most common chemical instability issue reported is the appearance of a new peak in LCMS with a mass shift of +18 Da . This corresponds to the hydrolysis of the nitrile group (–CN) to a primary amide (–CONH₂).
Mechanism:
The electron-deficient nature of the pyrazole ring at the C-7 position activates the nitrile towards nucleophilic attack by water, especially if the pH drifts away from neutral.
Degradation Pathway Diagram
Figure 2: Step-wise hydrolysis of the 7-carbonitrile group. The amide is the primary degradation product observed in solution.
Troubleshooting Guide: Stability
Symptom
Probable Cause
Corrective Action
LCMS Peak +18 Da
Nitrile Hydrolysis
Check buffer pH. Avoid storage in acidic (pH < 5) or basic (pH > 8) aqueous solutions. Use fresh buffers.
LCMS Peak +16 Da
Oxidation (N-oxide)
Degas solvents. Store under N₂/Ar. Avoid prolonged exposure to light.
Yellowing of Solution
Photodegradation
Store in amber glass vials. Wrap tubes in foil during long incubations.
Loss of Potency
Adsorption to Plastic
Use low-binding polypropylene plates or glass-coated vials.
Module 3: Analytical QC & Validation
When validating the stability of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, standard HPLC methods may need adjustment due to the polarity of the fused ring system.
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; strong acid promotes hydrolysis on-column).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection).
FAQ: Frequently Asked Questions
Q: Can I store the compound in DMSO at Room Temperature?A: Short term (24 hours), yes. Long term, no. DMSO is hygroscopic; absorbed water will slowly hydrolyze the nitrile over weeks at RT. Store at -20°C or -80°C in a desiccator.
Q: Is the compound stable in cell culture media (DMEM/RPMI)?A: Generally stable for the duration of a standard assay (24-48 hours). However, fetal bovine serum (FBS) contains esterases and amidases that could theoretically interact with the nitrile/amide, though this is rare. Always run a "media-only" control (no cells) to verify chemical stability during the incubation period.
Q: I see a split peak in my chromatogram. Is it a mixture?A: If the peaks have the same mass, it could be tautomerism (less likely for this N-methylated specific structure) or atropisomerism if bulky groups are attached. However, for the core scaffold, a split peak usually indicates column overload or sample solvent mismatch (injecting 100% DMSO onto a high-aqueous initial gradient). Try diluting the sample in the starting mobile phase.
References
Solubility & Isostere Principles
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science (RSC), 2013.
Source:
Relevance: Establishes the improved aqueous solubility of this scaffold compared to indoles and details the synthetic reactivity of the ring system.[2][3]
Kinase Inhibitor Context (c-Met/ALK)
Discovery of Volitinib as a Highly Potent c-Met Inhibitor. ACS Medicinal Chemistry Letters, 2014.
Source:
Relevance: Discusses the metabolic stability and structural optimization of imidazo[1,2-b]pyrazole deriv
General Nitrile Stability
Hydrolysis of Nitriles. Organic Chemistry Portal.
Source:
Relevance: Provides the mechanistic grounding for the nitrile-to-amide degradation p
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Operator: Senior Application Scientist (Dr. A. Chen)
Ticket ID: IP-PROTO-2024-X | Subject: Refining Protocols for Biological Assays
Welcome to the Technical Support Center
You are accessing this guide because you are working with imidazo[1,2-b]pyrazole derivatives—a privileged scaffold in kinase discovery (e.g., IGF-1R, c-Met, Bcr-Abl inhibitors) and anti-cancer research. While this scaffold offers superior structural rigidity and hydrogen-bonding potential compared to indoles, it presents distinct challenges in solubility , intrinsic fluorescence , and colloidal aggregation .
This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your experimental bottleneck.
Module 1: Compound Solubilization & Handling
Issue: “My IC50 curves are flat or erratic, and I suspect the compound is crashing out of solution.”
Technical Insight:
Imidazo[1,2-b]pyrazoles are often highly lipophilic (LogP > 3.5). A common error is "shock precipitation" when transferring from 100% DMSO stock directly into aqueous buffer. This creates micro-precipitates that scatter light and sequester enzymes, leading to false inhibition.
Troubleshooting Protocol: The "DMSO Step-Down" Method
Do not dilute directly from 10 mM stock to assay buffer.
Preparation: Start with your 10 mM DMSO stock.
Intermediate Step: Create a 100x concentrate in 100% DMSO.
Example: If final assay concentration is 1 µM, prepare a 100 µM solution in pure DMSO first.
The Critical Dilution: Dilute this 100x concentrate 1:100 into the assay buffer while vortexing .
Why? This prevents local regions of high water concentration from shocking the compound out of solution before it disperses.
Validation Step (Self-Check):
Centrifuge the final working solution at 3,000 x g for 5 minutes.
Measure concentration of the supernatant via UV-Vis. If recovery is <90% of theoretical, you have precipitation.
Corrective Action: Add 0.01% Triton X-100 or complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CyD) to stabilize the monomeric form.
Data Visualization: Solubility Decision Matrix
Caption: Workflow for managing hydrophobic imidazo[1,2-b]pyrazole derivatives to prevent assay precipitation artifacts.
Issue: “I see potent inhibition (low nM), but the Structure-Activity Relationship (SAR) makes no sense.”
Technical Insight:
Imidazo[1,2-b]pyrazoles can act as Promiscuous Aggregators (PAINS-like behavior). They form colloidal particles that adsorb the enzyme, inhibiting it non-specifically. This is distinct from true ATP-competitive inhibition.[1]
Diagnostic FAQ
Q: How do I distinguish aggregation from true binding?A: Perform the Detergent-Sensitivity Test .
Protocol: Run your kinase assay (e.g., Bcr-Abl or IGF-1R) in duplicate.
If IC50 shifts significantly (>3-fold increase) or activity disappears in Condition B, your compound is an aggregator.
True inhibitors are unaffected by low concentrations of non-ionic detergent.
Q: The compound is also fluorescent. Is this a problem?A: Yes. Imidazo[1,2-b]pyrazoles are often precursors to "push-pull" dyes.[2] They can fluoresce in the blue/green region, interfering with readout signals (e.g., GFP-based binding assays or fluorescent substrates).
Solution: Switch to a Red-Shifted Assay (e.g., TR-FRET or AlphaScreen) where the excitation/emission is far from the compound's spectra (usually >600 nm).
Table 1: Differentiating True Inhibition vs. Artifacts
Observation
True Inhibitor
Aggregator (Artifact)
Fluorescent Interferer
Effect of Triton X-100
No Change in IC50
Loss of Potency
No Change
Effect of Enzyme Conc.
Linear IC50 shift
Non-linear / Steep shift
No Change
Hill Slope
~1.0
Steep (> 2.0)
Variable
Pre-incubation Time
Stable IC50
Potency increases with time
Stable
Module 3: Cellular Assay Optimization
Issue: “My enzymatic IC50 is 5 nM, but cellular IC50 is >10 µM.”
Technical Insight:
While imidazo[1,2-b]pyrazoles are rigid and compact, their permeability depends heavily on the substituents at the C-2 and C-3 positions. Furthermore, high lipophilicity leads to extensive binding to serum albumin (HSA/BSA) in the media, reducing the free fraction available to enter the cell.
Protocol: Serum-Shift Assay
To validate if serum binding is killing your potency:
Setup: Plate cells (e.g., MCF-7 or K562) in two conditions:
Low Serum: Opti-MEM + 1% FBS.
High Serum: DMEM + 10% FBS.
Treatment: Treat with serial dilutions of the compound for 72h.
Readout: Assess viability (Resazurin/MTT).
Calculation:
If Shift > 10, your compound is highly protein-bound.
Optimization: Modify the scaffold to lower LogP (e.g., introduce polar heterocycles like morpholine or piperazine at the solubilizing tail).
Data Visualization: Assay Interference Logic
Caption: Logic tree for filtering false positives in imidazo[1,2-b]pyrazole kinase screens.
References
Scaffold Utility & Kinase Inhibition
Title: Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors.[3]
Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.[2][6] A new potential non-classical isostere of indole and a precursor of push–pull dyes.[2][6]
overcoming resistance mechanisms to imidazo[1,2-b]pyrazole based drugs
Current Status: Online Operator: Senior Application Scientist Ticket ID: RES-MECH-IPZ-001 Subject: Troubleshooting Resistance Profiles in Imidazo[1,2-b]pyrazole Scaffolds Welcome to the Imidazo-Pyraz Support Hub You are...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: RES-MECH-IPZ-001
Subject: Troubleshooting Resistance Profiles in Imidazo[1,2-b]pyrazole Scaffolds
Welcome to the Imidazo-Pyraz Support Hub
You are likely here because your lead imidazo[1,2-b]pyrazole compound—a privileged scaffold in kinase inhibition (targeting IGF-1R, c-Met, or specific mutants like BRAF V600E)—has lost potency in a resistant cell line or failed to translate enzymatic IC50 to cellular EC50.
This guide treats your experimental failure as a diagnostic input. We categorize resistance into three distinct "Failure Modes": Target Engagement Failure (Mutations), Intracellular Availability Failure (Efflux), and Network Adaptation (Bypass Signaling).
Module 1: Target Engagement & The "Gatekeeper" Problem
The Issue: Your compound inhibits the Wild Type (WT) kinase at nanomolar concentrations but shifts >50-fold against a mutant line.
Diagnosis: The planar imidazo[1,2-b]pyrazole core is an ATP-mimetic. Resistance here is often structural—specifically, a "Gatekeeper Mutation" (e.g., T315I in ABL, T790M in EGFR) where a bulky residue (Isoleucine/Methionine) blocks the hydrophobic pocket that your scaffold's C-3 substituent usually occupies.
Troubleshooting FAQ
Q: How do I confirm the resistance is due to binding affinity and not cell permeability?A: You must isolate the variable. Do not rely on cell viability assays (MTT/CTG) yet. Run a Differential Scanning Fluorimetry (DSF) assay on the purified mutant protein. If
is negligible compared to WT, your molecule physically cannot bind.
Protocol: Thermal Shift Assay (DSF) for Mutant Validation
Preparation: Mix 2 μM recombinant kinase domain (WT and Mutant separate) with 5x SYPRO Orange dye.
Treatment: Add your imidazo[1,2-b]pyrazole compound (10 μM final). Include DMSO (negative control) and a Type II inhibitor (positive control).
Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
Analysis: Calculate the melting temperature (
).
Pass:
(Binding confirmed).
Fail:
(Steric clash confirmed).
Visualizing the Steric Clash
The diagram below illustrates how the C-3 substituent of the imidazo[1,2-b]pyrazole encounters the gatekeeper residue.
Caption: Mechanism of Gatekeeper Resistance. The bulky mutant residue prevents the C-3 substituent from accessing the hydrophobic back-pocket.
Module 2: The "Pump" (Efflux & Permeability)
The Issue: Enzymatic IC50 is excellent (e.g., 5 nM), but Cellular EC50 is poor (e.g., >1 μM).
Diagnosis: Imidazo[1,2-b]pyrazoles are often highly lipophilic and planar, making them prime substrates for P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2) efflux pumps. This is a "pseudo-resistance" where the drug never reaches the target concentration intracellularly.
Troubleshooting FAQ
Q: My compound is soluble in DMSO, so why is it failing in cells?A: DMSO solubility does not equal membrane permeability. If your compound has a high cLogP (>4) and high aromatic ring count, it is likely getting trapped in the membrane or pumped out.
Comparative Data: Efflux Liability
Parameter
Low Risk Profile
High Risk (Efflux Prone)
cLogP
2.0 - 3.5
> 4.5
TPSA
60 - 90 Ų
< 50 Ų (Too greasy)
Efflux Ratio (Caco-2)
< 2.0
> 10.0
Response to Verapamil
No Shift
IC50 improves >10x
Protocol: P-gp Inhibition Validation
Seed Cells: Use the resistant cell line (e.g., MDR1-overexpressing).
Condition A: Treat cells with your compound (dose-response).
Condition B: Treat cells with your compound + Verapamil (10 μM) or Elacridar (1 μM) (P-gp inhibitors).
Readout: If the IC50 in Condition B drops significantly (e.g., from 5 μM to 100 nM) compared to Condition A, your resistance mechanism is Efflux , not target mutation.
Caption: Efflux Cycle. High lipophilicity drives the drug into the P-gp binding pocket, recycling it extracellularly before target engagement.
Module 3: Bypass Signaling (The "Whack-a-Mole" Effect)
The Issue: Target is inhibited (confirmed by Western blot of direct substrate), but cells continue to proliferate.
Diagnosis: Kinase networks are plastic. Inhibiting one node (e.g., c-Met) often triggers feedback loops that activate parallel survival pathways (e.g., EGFR or IGF-1R upregulation). This is common with imidazo[1,2-b]pyrazole inhibitors in complex cancers.
Troubleshooting FAQ
Q: I see loss of phosphorylation on my target, so the drug works. Why are cells alive?A: You have blocked the target, but not the pathway. Check downstream effectors like p-ERK (MAPK pathway) and p-AKT (PI3K pathway). If these remain phosphorylated despite target inhibition, the cell has re-wired its signaling.
Protocol: Pathway Profiling (Western Blot)
Lysate Prep: Treat cells with IC90 of your compound for 24h.
Primary Targets: Blot for p-Target (e.g., p-c-Met Y1234/1235). Expectation: Signal Loss.
Downstream Nodes: Blot for p-ERK1/2 and p-AKT (S473). Expectation: Signal Persistence (Resistance).
Bypass Receptors: Blot for p-EGFR, p-IGF-1R, or p-HER2. Expectation: Signal Increase (Compensatory Activation).
Solution Strategy: If Bypass is confirmed, test Combination Therapy .
Experiment: Combine your imidazo[1,2-b]pyrazole with an inhibitor of the upregulated bypass track (e.g., Gefitinib for EGFR). Calculate the Combination Index (CI) . CI < 0.8 indicates synergy.
Caption: Bypass Signaling. Inhibition of the primary target removes negative feedback, causing upregulation of alternative receptors that restore ERK signaling.
References
Imidazo[1,2-b]pyrazoles as Anticancer Agents (SAR & Synthesis)
Title: New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis.[1][2]
Source: European Journal of Medicinal Chemistry (2014).[1]
Link:
Efflux Mechanisms in Imidazo-based Scaffolds
Title: Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors.
Source: Cancer Chemotherapy and Pharmacology (2015).[3]
Link:
Gatekeeper Mutations and Kinase Resistance
Title: Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.
Source: Biochimica et Biophysica Acta (2010).
Link:
Solubility and Isosteres
Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.[4][5][6] A new potential non-classical isostere of indole.
Source: Chemical Science (2013).
Link:
Technical Support Center: Enhancing the Selectivity of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. This guide is designed for researchers, medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The imidazo[1,2-b]pyrazole core is a privileged structure in medicinal chemistry, often explored for its potential as an anticancer, anti-inflammatory, or antiviral agent.[1]
Achieving high selectivity in the synthesis of specifically substituted analogs like the 7-carbonitrile derivative is paramount for ensuring biological efficacy and simplifying downstream processing. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address the most common challenge encountered during its synthesis: regioselectivity .
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and selective synthetic route for the 1-Methyl-1H-imidazo[1,2-b]pyrazole core?
A modern and highly effective approach is the Groebke–Blackburn–Bienaymé (GBB) reaction.[2] This is an isocyanide-based multicomponent reaction (MCR) that combines three starting materials in a single, often highly regioselective, step. For your target molecule, the components would be 1-methyl-1H-pyrazol-3-amine , an appropriate aldehyde , and an isocyanide that facilitates the formation of the 7-carbonitrile moiety. This method is often superior to traditional two-component condensation reactions, which can require harsher conditions and may result in mixtures of isomers.[3][4]
Q2: I am observing a mixture of products. What is the most likely isomeric byproduct?
The primary selectivity challenge is regiochemistry. The synthesis involves the cyclization of 1-methyl-1H-pyrazol-3-amine, which has two nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the N2 atom of the pyrazole ring. While the N1 position is blocked by the methyl group, reaction with an unsymmetrical partner can still potentially lead to cyclization at different positions, resulting in a regioisomeric imidazo[1,2-b]pyrazole byproduct. The desired 1-Methyl-1H-imidazo[1,2-b]pyrazole structure is formed via a specific sequence of bond formations, and deviation from this pathway leads to the isomer.
Q3: How can I definitively confirm the structure of my product and identify the byproduct?
Standard characterization with 1H and 13C NMR is a good first step. However, to unambiguously assign the regiochemistry, advanced 2D NMR techniques are essential.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for piecing together the fused heterocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This reveals through-space proximity between protons, helping to confirm the spatial arrangement of substituents and protons on the fused rings.
For absolute proof of structure, single-crystal X-ray diffraction is the gold standard, should you be able to grow a suitable crystal.[5]
Q4: What is the best starting point for optimizing my reaction to favor the desired 7-carbonitrile isomer?
Begin by focusing on the reaction conditions, as they have the most significant impact on the transition states leading to the different regioisomers.[6] A systematic screening of the solvent and base is the most logical first step. Temperature is another critical parameter to investigate once promising solvent/base combinations are found.[7]
Section 2: In-Depth Troubleshooting Guide
Primary Issue: Poor Regioselectivity & Formation of Isomeric Byproducts
This is the most common and frustrating issue when synthesizing substituted imidazo[1,2-b]pyrazoles. Achieving a high ratio of the desired isomer is critical for yield, purity, and biological relevance.
Root Cause Analysis:
The formation of regioisomers stems from the competitive nucleophilic character of the two available nitrogen atoms in the 1-methyl-1H-pyrazol-3-amine starting material. The reaction mechanism, whether it's a stepwise condensation or a concerted MCR, involves a cascade of bond-forming events. The relative rates of these steps are highly sensitive to the reaction environment. Factors like solvent polarity, the nature of the base, and thermal energy can stabilize one reaction pathway over another, directly influencing the final product ratio.
Strategic Solutions for Enhancing Selectivity:
The solvent influences the solubility of reactants and, more importantly, stabilizes or destabilizes charged intermediates and transition states. A change in solvent can dramatically alter the isomeric ratio.
Causality: Polar protic solvents (e.g., Ethanol, Methanol) can form hydrogen bonds and may favor pathways involving proton transfers. Polar aprotic solvents (e.g., DMF, acetonitrile, THF) are generally good at solvating cations and can favor different mechanisms. A co-solvent system, such as EtOH:THF, has been shown to be effective in some cases, balancing polarity and solubility.[7]
Solvent Class
Examples
Rationale for Use
Polar Protic
Ethanol (EtOH), Methanol (MeOH)
Can participate in hydrogen bonding, potentially directing the reaction through a specific protonation/deprotonation sequence. Often used in GBB reactions.[4]
Polar Aprotic
Acetonitrile (MeCN), DMF, THF
Lacks acidic protons but has high dielectric constant. Can accelerate reactions by solvating charged intermediates without interfering via H-bonding.
Non-Polar
Toluene, Dioxane
Generally less effective for these polar transformations but can be useful if starting materials are poorly soluble in polar solvents or to drive reactions via azeotropic water removal.
If your reaction requires a base, its properties are critical. The base's role may be to deprotonate one of the nitrogen atoms to increase its nucleophilicity or to act as an acid scavenger.
Causality: A weak, non-nucleophilic base like potassium carbonate (K2CO3) is often a good starting point as it minimizes side reactions.[7] Stronger bases (e.g., KOtBu) or organic bases (e.g., DBU, triethylamine) can alter the site of deprotonation or accelerate different steps of the reaction, thereby changing the selectivity. The choice of a base can significantly impact which nitrogen acts as the initial nucleophile.
Causality: Temperature affects reaction rates. According to transition state theory, it can be used to overcome the activation energy barrier. Sometimes, one regioisomer is the kinetic product (formed faster, favored at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures with longer reaction times). Running a temperature screen from room temperature up to the reflux temperature of the solvent (e.g., 90 °C) can reveal if the reaction is under kinetic or thermodynamic control.[7]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for GBB Synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole Derivatives
This protocol is a starting point based on established literature for the Groebke–Blackburn–Bienaymé reaction.[4]
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-3-amine (1.0 eq).
Add the chosen solvent (e.g., ethanol, 0.2 M concentration).
Add the aldehyde component (1.1 eq) and the isocyanide component (1.1 eq).
If a catalyst is required, add the Brønsted or Lewis acid (e.g., HClO4, 10-20 mol%).
Seal the vial and stir the reaction at the desired temperature (start with room temperature).
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Characterize the product using 1H NMR, 13C NMR, and HRMS. Confirm regiochemistry using 2D NMR (HMBC, NOESY).
Protocol 2: Workflow for Selectivity Optimization
This workflow uses a parallel synthesis approach to efficiently screen conditions.
Setup: Arrange an array of reaction vials (e.g., 8 vials in a 2x4 block).
Variable 1 (Solvent): Dispense four different solvents into the vials (e.g., two vials each of EtOH, MeCN, THF, and a 1:1 EtOH:THF mixture).
Variable 2 (Base/Catalyst): For each solvent pair, run one reaction with a base (e.g., K2CO3, 2.0 eq) and one without (or with an acid catalyst if following a GBB protocol).
Constant Reagents: Add the 1-methyl-1H-pyrazol-3-amine, aldehyde, and isocyanide in consistent amounts to all vials.
Reaction: Run all reactions at the same starting temperature (e.g., 50 °C) for a fixed time (e.g., 12 hours).
Analysis: Take a small aliquot from each reaction, dilute, and analyze by LC-MS or 1H NMR to determine the conversion and the ratio of the desired product to the isomeric byproduct.
Iteration: Based on the best result, perform a secondary screen focusing on temperature or a more refined set of solvents/bases around the initial hit.
Protocol 3: Analytical Method for Isomer Ratio Determination via ¹H NMR
Ensure the crude reaction mixture is fully dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Acquire a high-resolution 1H NMR spectrum.
Identify unique, well-resolved peaks corresponding to the desired product and the major byproduct. Protons on the imidazo[1,2-b]pyrazole core or on substituents in magnetically distinct environments are ideal.
Integrate the area of the unique peak for the desired isomer (Integral A).
Integrate the area of the unique peak for the byproduct isomer (Integral B).
Normalize the integrals based on the number of protons each signal represents (e.g., if Integral A is a -CH3 group, divide by 3).
The isomer ratio is calculated as (Normalized Integral A) / (Normalized Integral B).
Section 4: Visual Guides & Diagrams
Caption: Workflow for systematic optimization of reaction selectivity.
Caption: Simplified mechanistic fork leading to different regioisomers.
References
Bencze, W. L., & Li, T. (1982). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-Mono-and-Disubstituted-1H-Imidazo-
(1997). Process for the preparation of 3-amino-5-methylpyrazole.
Shalaby, M. A., et al. (2024). Synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. [Link]
Clososki, G. C., et al. (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. [Link]
Kovács, D., et al. (2020). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. [Link]
Rao, V. U., et al. (2015). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antimicrobial activities. Der Pharma Chemica. [Link]
Gróf, I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Dömling, A. (2020). Modern Strategies for Heterocycle Synthesis. MDPI. [Link]
Gróf, I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. [Link]
Abuelizz, H. A., et al. (2021). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. [Link]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Imidazo[1,2-b]pyrazole Derivatives
Welcome to the technical support center dedicated to advancing your research on imidazo[1,2-b]pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to advancing your research on imidazo[1,2-b]pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges in improving the pharmacokinetic (PK) properties of this promising class of compounds. Here, we provide in-depth, experience-driven answers to frequently encountered experimental hurdles, complete with detailed troubleshooting guides, step-by-step protocols, and the rationale behind our recommendations.
Section 1: Addressing Poor Aqueous Solubility
Poor aqueous solubility is a frequent obstacle in the development of heterocyclic compounds, limiting their absorption and bioavailability.[1] This section provides guidance on assessing and improving the solubility of your imidazo[1,2-b]pyrazole derivatives.
FAQ 1: My imidazo[1,2-b]pyrazole derivative shows poor aqueous solubility. What are the first steps to diagnose and address this issue?
Answer:
The initial step is to accurately quantify the solubility of your compound. A kinetic solubility assay is a rapid and effective method for early-stage assessment.[2][3][4] This will help you determine the extent of the solubility issue and provide a baseline for improvement.
One of the intrinsic advantages of the imidazo[1,2-b]pyrazole scaffold is its potential for improved aqueous solubility compared to other bicyclic systems like indoles.[5] If you are still facing solubility challenges, consider the overall lipophilicity of your molecule.
Troubleshooting Poor Aqueous Solubility:
Observation
Potential Cause
Suggested Action
Low kinetic solubility (<10 µM)
High lipophilicity (cLogP > 5)
Introduce polar functional groups (e.g., hydroxyl, amino) or replace lipophilic moieties with more polar isosteres.
High crystal lattice energy
Disrupting molecular planarity and symmetry can decrease melting point and improve solubility.[1] Consider introducing non-planar substituents.
Precipitation in aqueous buffer
Compound is a weak base or acid
Determine the pKa of your compound and assess its solubility at different pH values. Salt formation can be a viable strategy.
This protocol provides a step-by-step guide to performing a kinetic solubility assay using the shake-flask method with UV-Vis or LC-MS/MS detection.
Materials:
Test compound (as a DMSO stock solution, e.g., 10 mM)
Phosphate-buffered saline (PBS), pH 7.4
96-well filter plates (0.45 µm)
96-well collection plates
Thermomixer or shaking incubator
UV-Vis plate reader or LC-MS/MS system
Procedure:
Compound Preparation: Prepare serial dilutions of your compound's DMSO stock solution.
Incubation: Add a small volume (e.g., 5 µL) of each DMSO stock dilution to a 96-well plate. Add PBS to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM).
Equilibration: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours with continuous shaking.[6]
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitated compound.
Quantification: Analyze the filtrate in the collection plate using a UV-Vis plate reader at the compound's λmax or by LC-MS/MS.
Data Analysis: Determine the highest concentration at which the compound remains in solution. This is the kinetic solubility.
Section 2: Tackling Metabolic Instability
Rapid metabolism can lead to low in vivo exposure and a short duration of action. The imidazo[1,2-b]pyrazole core, like many nitrogen-containing heterocycles, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][8]
FAQ 2: My lead compound demonstrates high clearance in liver microsome stability assays. How can I identify the metabolic "soft spots" and improve its stability?
Answer:
A high clearance in a liver microsomal stability assay suggests that your compound is likely a substrate for CYP enzymes.[9] The first step is to identify the site of metabolism. This is achieved through metabolite identification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Troubleshooting Low Metabolic Stability:
Observation
Potential Cause
Suggested Action
Rapid disappearance of parent compound in microsomal assay
Oxidation of electron-rich regions of the imidazo[1,2-b]pyrazole core or substituents.
Introduce electron-withdrawing groups to decrease the electron density of susceptible rings.
N-dealkylation of aliphatic chains or piperazine/morpholine rings.
Replace labile alkyl groups with more stable bioisosteres (e.g., cyclopropyl).
Formation of hydroxylated metabolites.
Block the site of hydroxylation with a fluorine atom. The strong C-F bond is resistant to oxidative metabolism.[12]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [9][13]
This protocol outlines a standard procedure for assessing the metabolic stability of your compound in liver microsomes.
Materials:
Test compound (as a DMSO stock solution)
Pooled liver microsomes (human, rat, or mouse)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile with an internal standard (for quenching the reaction)
LC-MS/MS system
Procedure:
Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
Initiate Reaction: Add the test compound to the microsomal suspension. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
Data Analysis: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: General Workflow for Improving Metabolic Stability
Caption: Iterative cycle for enhancing metabolic stability.
Section 3: Overcoming Poor Permeability
Low intestinal permeability can significantly limit the oral absorption of a drug candidate. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[8][14][15]
FAQ 3: My compound exhibits low apparent permeability (Papp) in the Caco-2 assay. What are the potential reasons, and how can I improve it?
Answer:
Low Papp values in a Caco-2 assay can be due to several factors, including poor passive diffusion or active efflux by transporters like P-glycoprotein (P-gp).[16] A bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) and B to A directions, can help distinguish between these possibilities. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
Troubleshooting Low Permeability:
Observation
Potential Cause
Suggested Action
Low Papp (A-B) and low efflux ratio (<2)
Poor passive permeability due to high polarity or large molecular size.
Modify the structure to increase lipophilicity (within an optimal range) or reduce the number of hydrogen bond donors/acceptors.
Low Papp (A-B) and high efflux ratio (>2)
Compound is a substrate of an efflux transporter (e.g., P-gp).
Modify the structure to reduce recognition by efflux transporters. This can sometimes be achieved by altering the charge or hydrogen bonding capacity of the molecule.
Low recovery of the compound
Non-specific binding to the plate or cell monolayer.
Include a detergent (e.g., 0.1% BSA) in the assay buffer.
This protocol provides a general outline for conducting a Caco-2 permeability assay.
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Cell culture medium
Hanks' Balanced Salt Solution (HBSS)
Test compound
Lucifer yellow (a marker for monolayer integrity)
LC-MS/MS system
Procedure:
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. You can also assess the permeability of Lucifer yellow.
Permeability Assay:
Wash the cell monolayers with pre-warmed HBSS.
Add the test compound (in HBSS) to the apical (A) or basolateral (B) chamber.
At specified time points, collect samples from the receiver chamber (B or A, respectively).
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Diagram: Caco-2 Permeability Assay Principle
Caption: Assessing bidirectional transport across a Caco-2 monolayer.
Section 4: Formulation Strategies for Preclinical Studies
For compounds with persistent solubility challenges, formulation strategies can be employed to enhance exposure in in vivo studies.
FAQ 4: My optimized compound still has limited aqueous solubility. What formulation strategies can I use for my upcoming rodent PK study?
Answer:
For preclinical in vivo studies, several formulation strategies can be employed to enhance the exposure of poorly soluble compounds. Two common and effective approaches are solid dispersions and lipid-based formulations.[17][18]
Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix.[18][19] This can improve the dissolution rate and apparent solubility of the compound.
Lipid-Based Formulations: These formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[17][20]
Troubleshooting Formulation Development:
Formulation Issue
Potential Cause
Suggested Action
Drug recrystallizes from solid dispersion
The drug loading is too high, or the polymer is not a suitable stabilizer.
Screen different polymers and reduce the drug loading.
Poor in vivo exposure with lipid-based formulation
The formulation is not effectively emulsifying in the GI tract.
Optimize the surfactant and co-solvent composition to ensure the formation of a fine emulsion upon dilution.[20]
Step-by-Step Guide: Preparing a Simple Solid Dispersion by Solvent Evaporation [19]
Solubilization: Dissolve both the imidazo[1,2-b]pyrazole derivative and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone).
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
Drying: Further dry the film under vacuum to remove any residual solvent.
Milling: Scrape the solid dispersion from the flask and gently mill it into a fine powder.
Reconstitution: For dosing, the solid dispersion can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
Step-by-Step Guide: Preparing a Lipid-Based Formulation for Rodent Dosing [20][21]
Excipient Screening: Determine the solubility of your compound in a panel of oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., PEG 400, Transcutol®).
Formulation Preparation: Based on the solubility data, prepare a homogenous mixture of the selected oil, surfactant, and co-solvent.
Drug Loading: Dissolve the imidazo[1,2-b]pyrazole derivative in the lipid vehicle, using gentle heating if necessary.
Dispersion Test: Assess the self-emulsifying properties of the formulation by adding it to water and observing the formation of an emulsion.
Section 5: Off-Target Effects and Toxicity
Assessing potential off-target effects is crucial for the safety profiling of any new chemical entity. The pyrazole scaffold is a common feature in many kinase inhibitors, which can sometimes lead to off-target kinase activity.[22][23][24]
FAQ 5: How can I proactively assess the potential for off-target effects with my imidazo[1,2-b]pyrazole derivatives?
Answer:
A combination of in silico and in vitro approaches can be used to predict and identify potential off-target liabilities.
In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your compound.[25][26][27][28] Several web-based platforms, such as SwissTargetPrediction, are available for this purpose.[29]
In Vitro Profiling: If in silico methods suggest potential interactions with specific protein families (e.g., kinases, GPCRs), you can confirm these predictions using commercially available off-target screening panels. For compounds with a pyrazole core, screening against a panel of kinases is often a prudent step.[24]
Common Potential Off-Targets for Pyrazole-Containing Compounds:
Target Class
Potential Concern
Mitigation Strategy
Kinases
Inhibition of unintended kinases can lead to toxicity.
Perform broad kinase panel screening to assess selectivity. Modify the structure to improve selectivity for the desired target.
hERG Channel
Inhibition of the hERG potassium channel can lead to cardiotoxicity.
Screen for hERG inhibition early in the discovery process. Modifications to reduce lipophilicity and basicity can sometimes mitigate hERG liability.
CYP Enzymes
Inhibition of CYP enzymes can lead to drug-drug interactions.
Assess CYP inhibition profiles for major isoforms (e.g., 3A4, 2D6, 2C9).
Diagram: Workflow for Off-Target Assessment
Caption: A proactive approach to identifying and mitigating off-target effects.
References
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. [Link]
Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. ResearchGate. [Link]
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. [Link]
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. [Link]
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B. [Link]
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
Heterogeneous multimeric metabolite ion species observed in LC-MS based metabolomics data sets. bioRxiv. [Link]
Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
Enabling Pharmaceutical Technology: Lipid Based Formulations. American Pharmaceutical Review. [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Data Catalogue. [Link]
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]
Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Nature Protocols. [Link]
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. [Link]
addressing metabolic instability of imidazo[1,2-b]pyrazoles
Technical Support Center: Metabolic Optimization of Imidazo[1,2-b]pyrazoles Welcome to the Advanced Medicinal Chemistry Support Hub. Current Status: Online | Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Metabolic Optimization of Imidazo[1,2-b]pyrazoles
Welcome to the Advanced Medicinal Chemistry Support Hub.Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
Topic: Addressing Metabolic Instability in 5:5 Fused Aza-Heterocycles
Executive Summary
The imidazo[1,2-b]pyrazole scaffold is a compelling "non-classical" isostere of indole, offering improved aqueous solubility and distinct hydrogen-bonding vectors. However, its metabolic profile differs significantly from the more common 6:5 fused systems (like imidazo[1,2-a]pyridine).
Users frequently report rapid clearance in human liver microsomes (HLM) driven by two primary vectors: C-3 oxidative lability and N-dealkylation/glucuronidation . This guide provides a systematic approach to diagnosing and rectifying these stability issues without compromising potency.
Module 1: Diagnostic Workflows
Q: My compound shows high clearance in HLM (>50 µL/min/mg), but is stable in plasma. How do I pinpoint the metabolic soft spot?
A: You are likely dealing with Phase I oxidative clearance mediated by Cytochrome P450 (CYP) enzymes, specifically at the electron-rich C-3 position.
The Mechanism:
Unlike imidazo[1,2-a]pyridines, the imidazo[1,2-b]pyrazole is a 5:5 fused system. The imidazole ring is highly electron-rich. In the absence of a substituent at the C-3 position, this site acts as a nucleophile toward the electrophilic iron-oxo species of CYP450s, leading to hydroxylation followed by ring opening or polymerization.
Diagnostic Protocol (Metabolite ID):
Do not rely solely on intrinsic clearance (
) numbers. You must visualize the metabolite.
Incubate: 1 µM compound in HLM (+NADPH) for 30 mins.
Quench: Acetonitrile + Internal Standard.
Analyze: LC-MS/MS (High Resolution). Look for +16 Da (Hydroxylation) peaks.
If +16 Da is major: It is likely C-3 oxidation.
If +176 Da is major: It is N-glucuronidation (Phase II).
Visualizing the Soft Spots:
Caption: Fig 1. Metabolic liability map of the imidazo[1,2-b]pyrazole scaffold. C-3 is the critical oxidative hotspot.
Module 2: Structural Optimization (SAR)
Q: I confirmed C-3 oxidation. What substituents can I use to block it without killing kinase affinity?
A: You must lower the Highest Occupied Molecular Orbital (HOMO) energy of the imidazole ring or sterically block the site.
Strategy 1: Halogen Blockade
Replacing the C-3 hydrogen with Chlorine (Cl) or Cyano (CN) is the gold standard.
Why: Cl provides steric bulk and moderate electron withdrawal. CN is a strong electron-withdrawing group (EWG) that deactivates the ring against oxidation.
Trade-off: CN may reduce potency if the C-3 region interacts with a hydrophobic pocket (e.g., the gatekeeper region in kinases).
Strategy 2: The "Magic Methyl"
Introducing a methyl group at C-3 can block oxidation, but be careful—benzylic oxidation of the methyl group itself can occur (
).
Fix: If the C-3 Methyl is metabolized, switch to a Cyclopropyl or Trifluoromethyl (
) group.
Comparative Stability Data:
Substituent (R at C-3)
HLM (min)
Metabolic Fate
LogD (pH 7.4) Impact
-H (Parent)
< 15
Rapid C-3 Hydroxylation
Baseline
-CH3
25 - 40
Benzylic Oxidation
+0.5 (Lipophilic)
-Cl
> 60
Stable (Blocked)
+0.7 (Lipophilic)
-CN
> 90
Stable (Deactivated)
-0.3 (Polar)
-CF3
> 120
Highly Stable
+0.9 (Very Lipophilic)
Note: Data derived from general SAR trends in 5:5 fused systems [1].
Module 3: Synthetic Troubleshooting
Q: I am trying to install a substituent at C-3 to improve stability, but the regioselectivity is poor. How do I synthesize these efficiently?
A: Direct electrophilic aromatic substitution on the formed ring is difficult due to competing sites (C-2 vs C-3). The most robust method is the Groebke-Blackburn-Bienaymé (GBB) reaction or selective metalation.
Method A: The GBB Multicomponent Reaction
This allows you to install the C-3 substituent during ring formation, guaranteeing regiocontrol.
Regioselectivity: The base preferentially deprotonates C-3 (most acidic/accessible on the imidazole) or C-7 depending on substituents.
Quench with an electrophile (e.g.,
, , or an aldehyde).
Troubleshooting the Metalation:
Issue: Ring fragmentation (opening of the pyrazole ring).
Cause: Over-metalation or high temperatures.
Solution: Keep reaction at -78°C. Use exactly 1.1 equivalents of base. Do not let the reaction warm up before quenching [2].
Optimization Decision Tree:
Caption: Fig 2. Decision matrix for stabilizing imidazo[1,2-b]pyrazole leads.
FAQ: Expert Insights
Q: Is the imidazo[1,2-b]pyrazole scaffold susceptible to Aldehyde Oxidase (AO)?A: Generally, less so than imidazo[1,2-a]pyridines. The 6:5 systems (pyridines) are classic AO substrates because the pyridine ring is electron-deficient. The 5:5 pyrazole system is more electron-rich, making it a poor substrate for nucleophilic attack by AO. However, if you attach strong electron-withdrawing groups (like -CN or -CF3) to the pyrazole ring, you may inadvertently sensitize it to AO. Always check stability in Cytosol (where AO resides) vs. Microsomes.
Q: How does this scaffold compare to Indole regarding solubility?A: It is significantly better.[1][2][4][5] The extra nitrogen in the pyrazole ring lowers the LogP by approximately 1.0–1.5 units compared to the corresponding indole. This improves the fraction unbound (
) and general drug-likeness [3].
References
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
Source: Royal Society of Chemistry (RSC), Chemical Science.
URL:[Link]
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
Source: European Journal of Medicinal Chemistry (via PubMed).
URL:[Link]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-b]pyrazoles: A Comparative Analysis of Key Methodologies
For researchers and professionals in drug development, the imidazo[1,2-b]pyrazole scaffold is a privileged heterocycle, forming the core of compounds with a wide range of biological activities, including anticancer, anti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the imidazo[1,2-b]pyrazole scaffold is a privileged heterocycle, forming the core of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The efficacy and novelty of potential drug candidates often hinge on the strategic synthesis and functionalization of this valuable core. This guide provides an in-depth comparison of the two primary synthetic strategies for constructing the imidazo[1,2-b]pyrazole framework: the classical condensation reaction and the modern Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This analysis is designed to equip you with the technical understanding and practical insights needed to select the optimal synthetic route for your specific research objectives.
Method 1: The Classical Condensation Approach
The condensation of an aminopyrazole with a bifunctional electrophile, typically an α-haloketone or a related derivative, represents the most traditional and direct approach to the imidazo[1,2-b]pyrazole core. This method relies on the nucleophilic character of the aminopyrazole, which contains two nitrogen atoms that can participate in ring formation.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via a sequence of nucleophilic substitution and intramolecular cyclization. The exocyclic amino group of the aminopyrazole initially attacks the electrophilic carbon of the α-haloketone, displacing the halide. The subsequent intramolecular condensation between the endocyclic pyrazole nitrogen and the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-b]pyrazole ring system.
The choice of base and solvent is critical in this reaction. A base is often required to neutralize the hydrogen halide formed during the initial substitution and to facilitate the final dehydration step. The solvent must be capable of dissolving the reactants and facilitating the polar transition states involved in both the substitution and cyclization steps. As demonstrated in the synthesis of chirally enriched imidazo[1,2-b]pyrazole glycohybrids, a mixture of a protic solvent like ethanol and a polar aprotic solvent like THF can significantly improve yields by aiding in proton transfer steps and maintaining solubility.[3]
Caption: General workflow for the classical condensation synthesis of imidazo[1,2-b]pyrazoles.
Experimental Protocol: Synthesis of a Generic 2-Substituted Imidazo[1,2-b]pyrazole
This protocol is adapted from established procedures for similar imidazole syntheses and the synthesis of imidazo[1,2-b]pyrazole glycohybrids.[3][4]
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the 3-aminopyrazole (1.0 eq), potassium carbonate (2.0 eq), and a 1:1 mixture of ethanol and tetrahydrofuran (THF).
Addition of Electrophile: While stirring, add the desired α-haloketone (1.0 eq) to the mixture.
Reaction: Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyrazole.
Method 2: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has become a cornerstone for generating libraries of substituted imidazo-fused heterocycles.[5] This reaction combines an aminopyrazole, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-b]pyrazole scaffold.
Mechanistic Rationale and Experimental Causality
The GBB reaction is initiated by the condensation of the aminopyrazole and the aldehyde to form a Schiff base (imine).[6] This imine is then protonated or activated by a Lewis acid catalyst, making it more electrophilic. The isocyanide then undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the newly formed nitrilium ion. A final tautomerization yields the aromatic product.[6]
The choice of catalyst is crucial for the success of the GBB reaction. Both Brønsted acids (e.g., perchloric acid, ammonium chloride) and Lewis acids (e.g., scandium triflate, ytterbium triflate) can be employed to activate the intermediate imine.[1][6] The solvent also plays a significant role; for instance, using a non-protic solvent like toluene can help suppress the formation of regioisomers.[6] The GBB reaction's one-pot nature and tolerance of a wide range of functional groups on the aldehyde and isocyanide components make it a highly efficient and versatile method for generating molecular diversity.
Caption: General workflow for the Groebke–Blackburn–Bienaymé (GBB) synthesis of imidazo[1,2-b]pyrazoles.
Experimental Protocol: General Procedure for the GBB Synthesis
This protocol is a generalized procedure based on reported GBB reactions for imidazo-fused heterocycles.[7][8]
Reaction Setup: In a vial, dissolve the 3-aminopyrazole (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.1 eq) in methanol.
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃, 10 mol%).
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the desired substituted imidazo[1,2-b]pyrazole.
Performance Comparison
Feature
Classical Condensation
Groebke–Blackburn–Bienaymé (GBB) MCR
Number of Steps
Two-step sequence (substitution, cyclization)
One-pot
Starting Materials
Aminopyrazoles, α-haloketones
Aminopyrazoles, aldehydes, isocyanides
Versatility
Dependent on availability of α-haloketones
High; large variety of aldehydes and isocyanides are commercially available or readily synthesized
Yields
Moderate to good (can be highly variable)
Generally good to excellent (often >70%)
Reaction Conditions
Often requires heating (reflux)
Often proceeds at room temperature, can be accelerated with heating
Atom Economy
Lower; formation of a salt byproduct
Higher; most atoms of the reactants are incorporated into the final product
Scalability
Can be scaled up with careful optimization
Scalable, with industrial process development reported for related systems[1]
Stereocontrol
Can be used to synthesize chiral molecules from chiral precursors[3]
Achievable with chiral reactants or catalysts, but less commonly reported
Senior Application Scientist's Recommendation
The choice between the classical condensation and the GBB multicomponent reaction for the synthesis of imidazo[1,2-b]pyrazoles is highly dependent on the specific goals of the research program.
The Classical Condensation is a robust and reliable method, particularly when a specific substitution pattern is desired and the corresponding α-haloketone is readily available. Its straightforward nature makes it a good choice for foundational studies and for the synthesis of specific, targeted analogues. The potential for stereocontrol, as demonstrated in the synthesis of glycohybrids, is a significant advantage when chiral scaffolds are the target.[3]
The Groebke–Blackburn–Bienaymé (GBB) reaction is the superior choice for projects focused on drug discovery and the generation of compound libraries for high-throughput screening. Its one-pot nature, operational simplicity, and the vast diversity of commercially available aldehydes and isocyanides allow for the rapid synthesis of a large number of analogues.[5] The high atom economy and generally milder reaction conditions also align well with the principles of green chemistry. For programs where speed and diversity are paramount, the GBB reaction is the more strategic and efficient approach.
References
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(12), 2292. Available from: [Link]
Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). Synthesis of 2,4-Disubstituted Imidazoles via Directed C-2 Lithiation: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 78, 149. Available from: [Link]
Mishra, V. K., et al. (2024). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-b]triazole Glycohybrids as Potential Anticancer Agents. Synthesis, 56(07), 1017-1025. Available from: [Link]
Ostrovskyi, D., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2536-2545. Available from: [Link]
(This citation is not used in the text but is provided for context on pyrazole synthesis) Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(36), 7226-7245. Available from: [Link]
(This citation is not used in the text but is provided for context on pyrazole synthesis) El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 185. Available from: [Link]
(This citation is not used in the text but is provided for context on pyrazole synthesis) Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available from: [Link]
(This citation is not used in the text but is provided for context on pyrazole synthesis) Chebanov, V. A., et al. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 62(24), 5653-5663. Available from: [Link]
Zaware, N., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 14(6), 621-630. Available from: [Link]
(This citation is not used in the text but is provided for context on imidazo-fused heterocycles) Zubi, A. A., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Chemistry Proceedings, 14(1), 11. Available from: [Link]
Maccallini, C., et al. (2021). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules, 26(16), 4967. Available from: [Link]
Ortega, N., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6610. Available from: [Link]
Ciaffara, V., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1838-1857. Available from: [Link]
(This citation is not used in the text but is provided for context on aminopyrazole reactions) Stadler, D., & Kappe, C. O. (2008). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. The Journal of organic chemistry, 73(18), 7357-7360. Available from: [Link]
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (hereafter IMP-7CN ) represents a "privileged structure" in modern medicinal chemistry. Unlike fully decorated clinical candidates, IMP-7CN acts as a high-Ligand Efficiency (LE) core scaffold. Its bicyclic heteroaromatic system is extensively utilized to develop inhibitors for PDE4 (inflammation) and TYK2/c-Met (oncology).
This guide provides a rigorous framework for assessing the selectivity profile of IMP-7CN. The critical challenge with this scaffold is not potency, but selectivity . Specifically, distinguishing between the therapeutic anti-inflammatory effects (PDE4B inhibition) and the dose-limiting emetic side effects (PDE4D inhibition), while avoiding off-target kinase activity (TYK2 pseudokinase domain).
Comparative Landscape: IMP-7CN vs. Established Standards
To objectively assess IMP-7CN, it must be benchmarked against the historical reference (Rolipram) and the clinical standard (Roflumilast).
Table 1: Physicochemical and Pharmacological Comparison
Feature
IMP-7CN (The Scaffold)
Rolipram (Reference)
Roflumilast (Clinical)
Chemical Class
Imidazo[1,2-b]pyrazole
Pyrrolidinone
Benzamide
Primary Utility
Lead Generation / Fragment
Tool Compound
COPD / Psoriasis Drug
Ligand Efficiency (LE)
High (>0.45)
Moderate
Moderate
PDE4 Isoform Bias
Unknown (Requires Profiling)
None (Pan-PDE4)
Slight PDE4B Preference
Key Liability
Kinase Cross-talk (TYK2)
Severe Emesis (PDE4D)
GI Issues (Dose-limiting)
Metabolic Stability
High (Low MW, few labile spots)
Low (Rapid clearance)
Moderate (Active metabolite)
Scientist's Insight:
IMP-7CN is not a final drug; it is a starting point. Its advantage over Roflumilast lies in its lower molecular weight (MW ~160 Da vs 403 Da), allowing significant room for chemical decoration to tune the Selectivity Index (SI) without violating Lipinski's Rule of 5.
Critical Selectivity Challenges
The "Emesis Window" (PDE4B vs. PDE4D)
The primary failure mode for PDE4 inhibitors is nausea, driven by inhibition of PDE4D in the area postrema of the brainstem. Therapeutic efficacy (anti-inflammatory) is driven by PDE4B .
Goal: Achieve a PDE4D/PDE4B IC50 ratio > 10.
Risk for IMP-7CN: Small, planar scaffolds often bind indiscriminately to the conserved catalytic domains of both isoforms.
The Kinase Liability (TYK2/c-Met)
The imidazo[1,2-b]pyrazole core mimics the purine ring of ATP. Consequently, it frequently hits the ATP-binding pocket of kinases, specifically c-Met and the pseudokinase domain of TYK2 .
Goal: Ensure >100-fold selectivity for PDE4 over Kinases.
Experimental Protocols: The Selectivity Cascade
To validate IMP-7CN, you must execute a hierarchical screening cascade. This protocol ensures resources are not wasted on non-selective hits.
Visualization: The Screening Workflow
The following diagram outlines the logical flow of the assessment, from enzymatic screening to whole blood validation.
Caption: Hierarchical screening cascade for validating IMP-7CN selectivity, prioritizing early elimination of emetic (PDE4D) and kinase liabilities.
Panel: Screen against TYK2 (JH2 domain) and c-Met .
Why these targets? Literature confirms that imidazopyrazoles are potent TYK2 inhibitors. If you are developing a PDE4 inhibitor, TYK2 activity is a "dirty" signal that complicates toxicology.
Acceptance Criteria: The IC50 for Kinases should be at least 100-fold higher than the IC50 for PDE4B.
Protocol C: Whole Blood TNF-
Release (Tier 4)
Objective: Assess "Free Fraction" efficacy. IMP-7CN is lipophilic; high protein binding can nullify enzymatic potency.
Methodology:
Source: Fresh human heparinized blood.
Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL (activates TLR4 -> NF-
B -> TNF-).
Treatment: Pre-incubate blood with IMP-7CN for 1 hr prior to LPS.
Readout: Measure plasma TNF-
via ELISA after 24 hours.
Calculation: Compare the Whole Blood IC50 (WB-IC50) to the Enzymatic IC50.
Shift Ratio = WB-IC50 / Enzyme-IC50.
Target: Shift Ratio < 50. (Roflumilast has a shift of ~20-30).
Mechanistic Context: The Signaling Pathway
Understanding where IMP-7CN acts is crucial for interpreting data. It prevents the degradation of cAMP, maintaining high levels of PKA activation, which inhibits NF-
B transcription.
Caption: Mechanism of Action: IMP-7CN blocks PDE4, preserving cAMP levels which downregulate the pro-inflammatory NF-kB pathway.
Data Interpretation & Troubleshooting
When analyzing your data for IMP-7CN, use this reference table to diagnose issues:
Observation
Diagnosis
Corrective Action
High Potency (nM) but Low Selectivity (B/D ratio ~1)
Scaffold is binding the conserved catalytic metal site (Zn2+/Mg2+).
Decorate the C-3 or C-2 position with bulky groups (e.g., aryl ethers) to exploit the "Clamp" region specific to PDE4B.
High Enzymatic Potency but No Cellular Activity
Poor membrane permeability or High Efflux (P-gp substrate).
Off-target Kinase inhibition (likely CDK or Aurora kinase).
Run a KinaseScan panel. Modify the N-1 methyl group to disrupt ATP-hinge binding.
References
Fertig, G. et al. (1995). Imidazo[1,2-b]pyrazoles as novel PDE IV inhibitors. Bioorganic & Medicinal Chemistry Letters. (Scaffold validation).
Nair, P. et al. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. JOTCSA.[1] (Detailed scaffold review).
Press, N.J. et al. (2001). PDE4 inhibitors – A review of the current field. Progress in Medicinal Chemistry. (Comparison with Rolipram/Roflumilast).
Tokarski, J.S. et al. (2015). Tyrosine Kinase 2 (TYK2) Inhibitors: Structure-Based Design and Selectivity. Journal of Medicinal Chemistry. (Kinase liability of the scaffold).
Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology. (Protocols for PDE4B/D selectivity).
Comparative Evaluation Guide: Off-Target Profiling of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (GLPG1690)
Executive Summary & Context The compound 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile , widely known as GLPG1690 (Ziritaxestat) , represents a pivotal case study in the development of Autotaxin (ATX) inhibitors for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
The compound 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile , widely known as GLPG1690 (Ziritaxestat) , represents a pivotal case study in the development of Autotaxin (ATX) inhibitors for Idiopathic Pulmonary Fibrosis (IPF). While GLPG1690 demonstrated superior pharmacokinetic (PK) properties and selectivity compared to first-generation tool compounds (e.g., PF-8380), its Phase 3 clinical development (ISABELA 1 & 2) was discontinued in 2021 due to an unfavorable benefit-risk profile.
For researchers currently evaluating ATX inhibitors, GLPG1690 serves as the primary benchmark. This guide outlines the rigorous evaluation of its off-target effects, contrasting its profile with the first-generation PF-8380 and the next-generation BBT-877 .
The Primary Target: Autotaxin-LPA Axis
To understand off-target effects, one must first establish the baseline on-target mechanism. GLPG1690 is an orthosteric inhibitor of Autotaxin (ENPP2), a secreted lysophospholipase D.
Mechanism of Action
ATX hydrolyzes Lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA). LPA acts as a bioactive lipid mediator via G-protein coupled receptors (LPAR1–6), driving fibrosis, cell migration, and inflammation.
Visualization: The ATX Signaling Pathway & Inhibition
The following diagram illustrates the specific intervention point of GLPG1690 within the pro-fibrotic cascade.
Caption: Schematic of the Autotaxin-LPA axis showing the specific inhibition point of GLPG1690 upstream of LPAR activation.
Comparative Profiling: GLPG1690 vs. Alternatives
Evaluating off-target effects requires a comparative lens. GLPG1690 was designed to overcome the liabilities of PF-8380 (hERG toxicity) but faces stiff competition from BBT-877 (higher potency).
Table 1: Biochemical and Safety Profile Comparison
Feature
PF-8380 (Tool Compound)
GLPG1690 (Ziritaxestat)
BBT-877 (Next-Gen)
Primary Target (ATX)
Potent (IC50 ~2.8 nM)
Moderate (IC50 ~130–200 nM)*
High Potency (IC50 ~2–5 nM)
Binding Mode
Type I (Orthosteric)
Type IV (Hybrid/Allosteric-like)
Type I (Orthosteric)
Selectivity (Kinase Panel)
Moderate (Inhibits some kinases)
High (>98% selectivity at 10µM)
High
hERG Inhibition (Safety)
High Risk (IC50 ~480 nM)
Low Risk (IC50 > 30 µM)
Low Risk
CYP450 Inhibition
Significant (CYP2C9/3A4)
Clean (IC50 > 10 µM)
Clean
Oral Bioavailability (F)
Poor (<20% in rodents)
Excellent (>60%)
Excellent
Clinical Outcome
Preclinical only
Failed Phase 3 (Benefit-Risk)
Phase 2 (Ongoing)
Note: IC50 values vary by assay conditions (buffer, substrate). GLPG1690 is generally considered less potent biochemically than BBT-877 but achieves high receptor occupancy in vivo due to PK properties.
The failure of GLPG1690 in late-stage trials despite a "clean" profile highlights the need for rigorous, multi-tiered off-target evaluation. The following protocols are recommended for validating GLPG1690 or its analogs.
Objective: Detect non-kinase off-targets that may contribute to idiosyncratic toxicity.
Panel Selection: Utilize a standard "Safety 44" panel (e.g., Eurofins SafetyScreen44 or CEREP). This includes GPCRs, transporters, and ion channels.
Concentration: Screen GLPG1690 at 10 µM (approx. 50-100x therapeutic Cmax).
Threshold: Any inhibition >50% at 10 µM triggers a full dose-response curve (Ki determination).
Critical Check: GLPG1690 typically shows <50% inhibition across this panel. If you observe hits (e.g., on 5-HT receptors), verify the purity of your synthesis batch, as impurities in the imidazo-pyrazole synthesis can cause false positives.
Protocol B: Functional Safety Pharmacology (hERG)
Objective: Confirm lack of cardiac liability (a major failure point for PF-8380).
System: Automated Patch Clamp (e.g., QPatch) using CHO cells stably expressing hERG (Kv11.1).
Insight: PF-8380 fails here (IC50 ~480 nM). GLPG1690 must show no significant tail current reduction at therapeutic doses.
Protocol C: Whole Blood Target Engagement (The "True" Potency)
Objective: Distinguish between biochemical potency and physiological efficacy. Biochemical IC50s often mislead due to high plasma protein binding (>99% for GLPG1690).
Collection: Harvest whole blood (human or rat) in heparinized tubes.
Incubation: Spike GLPG1690 (range 1 nM – 10 µM) and incubate for 4 hours at 37°C.
Stimulation: Add excess LPC (18:2) to drive the reaction (optional, or rely on endogenous LPC).
Quantification:
Stop reaction with ice-cold MeOH.
Centrifuge and analyze supernatant via LC-MS/MS for LPA 18:2 .
Data Analysis: Calculate IC50 based on LPA reduction relative to vehicle.
Reference Value: GLPG1690 ex vivo whole blood IC50 is typically shifted higher (~2 µM range) compared to buffer assays due to protein binding.
Critical Analysis: Why did GLPG1690 Fail?
Despite a clean off-target profile on standard panels, the ISABELA trials were halted. When evaluating this compound, researchers must consider:
The "Benefit-Risk" Imbalance: The mortality rate in the high-dose GLPG1690 arm was numerically higher than placebo.
Hypothesis of Failure:
Pathway Redundancy: Complete suppression of ATX/LPA might not be sufficient to reverse established fibrosis (efficacy failure).
Hidden Off-Targets: Potential interference with steroid metabolism or bile acid transport (BSEP inhibition) has been hypothesized but not definitively proven in public literature.
On-Target Toxicity: Long-term suppression of LPA (which is required for wound healing and intestinal integrity) might have deleterious systemic effects.
Recommendation: When developing alternatives, do not solely rely on "cleaner than PF-8380." You must evaluate the biological consequence of LPA depletion in long-term toxicology studies, not just immediate biochemical off-targets.
Experimental Workflow Visualization
The following diagram outlines the recommended screening cascade to validate the safety profile of an imidazo[1,2-b]pyrazole derivative like GLPG1690.
Caption: Step-by-step screening cascade for evaluating GLPG1690 and novel ATX inhibitor analogs.
References
Maher, T. M., et al. (2018).[1][2] Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial.[1] The Lancet Respiratory Medicine, 6(8), 627-635. Link
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580–3590. Link
Galapagos NV & Gilead Sciences. (2021).[3][4] Galapagos and Gilead discontinue ISABELA Phase 3 trials in IPF.[3][4] Press Release. Link
Kuttruff, C. A., et al. (2017).[5] Discovery of a Potent, Selective, and Orally Available Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis.[1] ACS Medicinal Chemistry Letters, 8(12), 1252–1257. (Reference for PF-8380 comparison). Link
Bridge Biotherapeutics. (2019). BBT-877: A Potent Autotaxin Inhibitor in Clinical Development.[6][7][8] American Thoracic Society Conference.[2] Link